4-(4-(Trifluoromethyl)phenyl)-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-7(2-4-8)9-5-14-6-15-9/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTSHPGIQLFJAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595168 | |
| Record name | 5-[4-(Trifluoromethyl)phenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37148-86-0 | |
| Record name | 5-[4-(Trifluoromethyl)phenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Synthesis of 4-(4-(Trifluoromethyl)phenyl)-1H-imidazole: A Technical Guide
Executive Summary
The target molecule, 4-(4-(trifluoromethyl)phenyl)-1H-imidazole , represents a critical pharmacophore in medicinal chemistry.[1] It serves as a bioisostere for amide bonds and is a core scaffold in p38 MAP kinase inhibitors (e.g., analogues of SB203580) and various antifungal agents.[1] The presence of the trifluoromethyl (
This guide details two distinct synthetic pathways selected for their operational reliability and chemical logic:
-
The Cyclocondensation Route (Formamide Method): Best for multi-gram scale-up and industrial robustness.[1]
-
The Van Leusen Synthesis: Best for convergent synthesis from aldehyde precursors and avoiding lachrymatory intermediates.[1]
Retrosynthetic Analysis & Pathway Logic
To ensure the integrity of the imidazole ring formation, we analyze the disconnection of the C-N and C-C bonds.[1]
Primary Protocol: The Cyclocondensation Route
Methodology: Modified Bredereck-Theus Synthesis Applicability: Scale-up (>10g), Cost-effective.[1]
Mechanistic Insight
This route exploits the reactivity of
-
Nucleophilic Attack: Formamide attacks the
-carbon of the ketone.[1] -
Imine Formation: Condensation of the ketone carbonyl with ammonia (generated in situ or from formamide hydrolysis).[1]
-
Cyclization & Dehydration: The intermediate closes to form the imidazole ring, eliminating water and HBr.[1]
Step-by-Step Protocol
Reagents:
-
4'-(Trifluoromethyl)acetophenone (Starting Material)[1]
-
Bromine (
) or Pyridinium Tribromide (Safer alternative)[1] -
Formamide (Excess)[1]
Phase A: Synthesis of
-Bromo-4-(trifluoromethyl)acetophenone
Caution: The product is a potent lachrymator.[1] Perform all operations in a fume hood.
-
Dissolution: Dissolve 50 mmol of 4'-(trifluoromethyl)acetophenone in 50 mL of glacial acetic acid.
-
Bromination: Add 50 mmol of bromine dropwise at room temperature.
-
Critical Control Point: If the orange color of bromine persists, initiate the reaction with a catalytic amount of HBr or by warming to 30°C.[1]
-
-
Quenching: Once the solution is colorless/pale yellow, pour the mixture into 200 mL of ice-water.
-
Isolation: Filter the resulting white/off-white precipitate.[1] Wash with cold water (
mL) to remove acetic acid.[1] -
Drying: Dry under vacuum over
.-
Yield Expectation: 85-95%.[1]
-
Phase B: Imidazole Ring Formation[1]
-
Setup: Place 20 mmol of the dried
-bromoketone (from Phase A) into a round-bottom flask. -
Reagent Addition: Add 15-20 mL of Formamide. (Ratio ~1g precursor : 5mL formamide).
-
Reaction: Heat the mixture to 160–170°C for 4–6 hours.
-
Workup (The "Ammonia Pour"):
-
Purification:
Secondary Protocol: The Van Leusen Synthesis
Methodology: TosMIC [3+2] Cycloaddition Applicability: Convergent synthesis; avoids bromination; higher functional group tolerance.[1]
Mechanistic Insight
This reaction utilizes Tosylmethyl isocyanide (TosMIC).[1][6][7] The base deprotonates the methylene of TosMIC, which adds to the aldehyde carbonyl.[1][7] This is followed by cyclization to the oxazoline intermediate and subsequent elimination of p-toluenesulfinic acid to yield the imidazole.[1]
Step-by-Step Protocol
Reagents:
-
Potassium Carbonate (
) or Potassium tert-butoxide ( )[1][7] -
Solvent: Methanol (protic) or DME/THF (aprotic)[1]
Procedure:
-
Preparation: In a dry flask, dissolve 10 mmol of 4-(Trifluoromethyl)benzaldehyde and 11 mmol of TosMIC in 30 mL of Methanol.
-
Base Addition: Add 11 mmol of anhydrous
. -
Reflux: Heat the mixture to reflux (65°C) for 3–5 hours.
-
Note: In aprotic solvents (DME),
is preferred, and the reaction can often proceed at RT or mild heating.[1]
-
-
Workup:
-
Purification: Removal of solvent usually yields a solid that requires minimal purification (washing with cold ether) or recrystallization from ethanol.[1]
Analytical Profile & Validation
To certify the identity of This compound , the following data must be obtained.
| Metric | Expected Value / Characteristic | Diagnostic Note |
| Physical State | White to pale yellow crystalline solid | Darkening indicates oxidation or retained formamide.[1] |
| 1H NMR (DMSO-d6) | The C2 proton is a distinct singlet, often broad due to tautomerism.[1] | |
| 1H NMR (Aromatic) | Typical AA'BB' para-substitution pattern.[1] | |
| 1H NMR (Imidazole) | The C5 proton appears as a singlet.[1] | |
| 19F NMR | Diagnostic for | |
| Mass Spec (ESI+) |
Safety & Troubleshooting
Hazard Mitigation[1]
- -Bromoketones: These are severe lachrymators (tear gas agents).[1]
-
Formamide: Teratogenic and hepatotoxic.[1] Avoid skin contact; use nitrile gloves.[1]
Common Failure Modes[1]
-
Problem: Low yield in Formamide route.
-
Problem: Sticky/Tar product.
References
-
Bredereck, H., & Theilig, G. (1953).[1] Formamide reactions.[1][4] I. Synthesis of imidazoles from alpha-haloketones. Chemische Berichte, 86, 88-96.[1] (Foundational text for the formamide cyclocondensation).
-
Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977).[1] Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon, nitrogen double bonds.[1] Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides.[1] The Journal of Organic Chemistry, 42(7), 1153–1159.[1]
-
Laufer, S. A., et al. (2002).[1] Synthesis and biological testing of novel pyrrole-imidazole-based p38alpha MAP kinase inhibitors. Journal of Medicinal Chemistry.[1] (Contextualizes the biological relevance of the 4-aryl-imidazole scaffold).
-
Organic Syntheses, Coll. Vol. 3, p. 119 (1955). p-Bromophenacyl Bromide.[1] (Standard protocol for brominating acetophenones).[1]
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- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. ijfmr.com [ijfmr.com]
- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. grokipedia.com [grokipedia.com]
- 8. 4-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
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- 10. A Van Leusen deprotection-cyclization strategy as a fast entry into two imidazoquinoxaline families - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. US2798871A - Process for preparation of alpha-bromo-4-nitro-acetophenone-hexamethyl-enetetramine addition compound - Google Patents [patents.google.com]
- 13. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-(4-(Trifluoromethyl)phenyl)-1H-imidazole (CAS 37148-86-0): Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 4-(4-(trifluoromethyl)phenyl)-1H-imidazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, its structural motifs—the imidazole core and the trifluoromethylphenyl group—are hallmarks of numerous biologically active agents. This guide will, therefore, leverage established synthetic methodologies and well-understood structure-activity relationships to present a robust technical profile of this compound. We will delve into a proposed, high-yield synthesis, predict its analytical characteristics, and explore its therapeutic potential, particularly as an inhibitor of the p38 MAP kinase signaling pathway.
The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a cornerstone of medicinal chemistry due to its presence in a wide array of biologically active molecules, including the essential amino acid histidine.[1] The unique electronic properties of the imidazole ring, including its ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a versatile scaffold for designing enzyme inhibitors and receptor antagonists.[2] The incorporation of an imidazole moiety can enhance the pharmacokinetic properties of a drug candidate by improving its solubility and bioavailability.[3]
The Significance of the Trifluoromethylphenyl Moiety
The introduction of a trifluoromethyl (-CF3) group onto a phenyl ring is a common and highly effective strategy in modern drug design. The strong electron-withdrawing nature of the -CF3 group can significantly influence the acidity of nearby protons and enhance the binding affinity of a molecule to its biological target.[1] Furthermore, the -CF3 group is metabolically stable, often blocking sites of oxidative metabolism and thereby increasing the in vivo half-life of a drug.[4] Its lipophilic nature can also improve a compound's ability to cross cellular membranes.
Synthesis and Characterization of this compound
Proposed Synthetic Route: Suzuki-Miyaura Coupling
The proposed synthesis involves the palladium-catalyzed cross-coupling of a commercially available halo-imidazole with a boronic acid.
Caption: Proposed Suzuki-Miyaura synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
4-Bromo-1H-imidazole
-
4-(Trifluoromethyl)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium Carbonate (Na2CO3)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4-bromo-1H-imidazole (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Predicted Analytical Data
The following table summarizes the predicted analytical data for the title compound based on the analysis of structurally similar molecules.[4]
| Analytical Technique | Predicted Data |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5 (br s, 1H, NH), 8.1-7.9 (m, 4H, Ar-H), 7.8 (s, 1H, imidazole C2-H), 7.6 (s, 1H, imidazole C5-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 145.2, 137.5, 135.1, 128.4 (q, J=32 Hz), 126.0 (q, J=4 Hz), 124.5 (q, J=272 Hz), 122.9, 115.8 |
| FT-IR (ATR, cm⁻¹) | 3100-2800 (N-H stretch), 1615 (C=N stretch), 1325 (C-F stretch), 1120, 1070 |
| Mass Spectrometry (ESI+) | m/z 213.06 [M+H]⁺ |
Therapeutic Potential: Inhibition of the p38 MAP Kinase Pathway
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the cellular signaling cascade that responds to inflammatory cytokines and environmental stress.[7] Overactivation of the p38 MAPK pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Consequently, inhibitors of p38 MAPK are of significant therapeutic interest.
The general structure of a 4-aryl-imidazole is a known pharmacophore for p38 MAPK inhibitors.[7] The 4-phenyl group often binds in a key hydrophobic pocket of the enzyme, while the imidazole core can form crucial hydrogen bonds with the hinge region of the ATP-binding site. The trifluoromethyl group on the phenyl ring can further enhance binding affinity and improve metabolic stability.
The p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling pathway and the proposed point of inhibition.
In Vitro p38α Kinase Inhibition Assay Protocol
Principle:
This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the p38α kinase enzyme. The level of phosphorylation can be quantified using a variety of methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP.
Materials:
-
Recombinant human p38α kinase
-
Biotinylated p38 substrate peptide (e.g., biotin-MEF2A)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (this compound)
-
Staurosporine (positive control inhibitor)
-
Streptavidin-coated microplate
-
Anti-phospho-substrate antibody conjugated to a reporter enzyme (e.g., HRP)
-
Reporter enzyme substrate (e.g., TMB)
-
Stop solution (e.g., H₂SO₄)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in assay buffer.
-
To the wells of a microplate, add the assay buffer, the p38α kinase, and the substrate peptide.
-
Add the serially diluted test compound or control to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the anti-phospho-substrate antibody-HRP conjugate and incubate.
-
Wash the plate thoroughly.
-
Add the TMB substrate and incubate until a color develops.
-
Stop the color development with the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
This compound is a molecule of high interest for drug discovery and development, particularly in the area of anti-inflammatory therapeutics. Although direct experimental data for this specific compound is limited in the public domain, its synthesis can be reliably achieved through established methods like the Suzuki-Miyaura coupling. Based on its structural features, it is a promising candidate for the inhibition of the p38 MAP kinase pathway. The detailed protocols and predicted analytical data provided in this guide serve as a valuable resource for researchers aiming to synthesize, characterize, and evaluate the biological activity of this and related compounds. Further investigation into its efficacy and safety profile is warranted to fully elucidate its therapeutic potential.
References
- CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents.
-
4-[4-(1H-Imidazol-4-yl)phenyl] - NIH. Available at: [Link]
-
4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole - PMC - NIH. Available at: [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. Available at: [Link]
-
Imidazole compounds, process for the synthesis and uses thereof - Justia Patents. Available at: [Link]
- CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents.
-
Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative - IJFMR. Available at: [Link]
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PubMed Central. Available at: [Link]
-
1-(4-Methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole - PMC. Available at: [Link]
-
Efficient and Practical Synthesis of 4(5)-Aryl-1H-imidazoles and 2,4(5)-Diaryl-1H-imidazoles via Highly Selective Palladium-Catalyzed Arylation Reactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
FT-IR, FT-Raman, NMR Spectra and DFT Simulations of 4-(4-Fluoro-Phenyl)-1H-Imidazole | Request PDF - ResearchGate. Available at: [Link]
-
Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations - PubMed. Available at: [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. Available at: [Link]
-
Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - MDPI. Available at: [Link]
-
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Available at: [Link]
-
Molecular modeling study of 4-Phenyl-1H-Imidazole... | Posters - F1000Research. Available at: [Link]
-
Imidazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Imidazole-based p38 MAP kinase inhibitors. - ResearchGate. Available at: [Link]
-
Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed. Available at: [Link]
-
An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. Available at: [Link]
-
Full article: An Efficient One-Pot Synthesis of 2-Aryl-4,5-diphenyl-1H-imidazoles with Amberlite IR-120(H) as a Reusable Heterogeneous Catalyst - Taylor & Francis. Available at: [Link]
-
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)- - the NIST WebBook. Available at: [Link]
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - MDPI. Available at: [Link]
-
1-(4-Methylphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole - PMC. Available at: [Link]
-
Some of the drugs of imidazole moiety and structure of P38 kinase inhibitor - ResearchGate. Available at: [Link]
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- 7. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 4-(4-(Trifluoromethyl)phenyl)-1H-imidazole
Foreword: The Imperative of Unambiguous Structural Verification
In the realms of medicinal chemistry and materials science, the biological activity or physical properties of a novel compound are inextricably linked to its precise three-dimensional structure. The molecule 4-(4-(trifluoromethyl)phenyl)-1H-imidazole, a scaffold of significant interest due to the prevalence of both the imidazole and trifluoromethylphenyl moieties in pharmacologically active agents, is no exception.[1] Its potential as a therapeutic agent or functional material can only be unlocked through rigorous and unequivocal structural characterization.
This guide eschews a simplistic, linear recitation of procedures. Instead, it presents an integrated, logic-driven strategy for structure elucidation, mirroring the workflow of an experienced analytical scientist. We will explore not just the "how" but the "why" of our instrumental choices, demonstrating a self-validating system where each piece of data corroborates the others, culminating in a single, undeniable structural assignment.
Molecular Overview and Inherent Chemical Properties
Before commencing any analysis, a foundational understanding of the target molecule is essential.
-
Chemical Name: this compound
-
CAS Number: 37148-86-0[2]
-
Molecular Formula: C₁₀H₇F₃N₂
-
Molecular Weight: 212.17 g/mol [3]
A critical feature of the 1H-imidazole ring is tautomerism. The acidic proton on the nitrogen can reside on either N1 or N3, leading to two tautomeric forms: this compound and 5-(4-(trifluoromethyl)phenyl)-1H-imidazole. In solution, these forms are in rapid equilibrium, which has significant implications for NMR spectroscopy, often resulting in time-averaged signals where the C4 and C5 positions become chemically equivalent.[4]
The Integrated Analytical Workflow: A Multi-Technique Approach
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: The First Pillar of Identification
Causality: The logical first step is to confirm the molecular weight and deduce the elemental composition. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with enough precision to validate the molecular formula.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of HPLC-grade methanol or acetonitrile. The choice of a polar, protic solvent facilitates ionization.
-
Instrument Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The basic nitrogen atoms of the imidazole ring are readily protonated.
-
Mass Analyzer: Time-of-Flight (TOF) for high-resolution measurement.
-
Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.
-
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
Data Interpretation: Predicted Results
The primary ion expected is the protonated molecule, [M+H]⁺.
| Predicted Ion | Formula | Calculated Exact Mass | Predicted m/z |
| [M+H]⁺ | [C₁₀H₈F₃N₂]⁺ | 213.0634 | 213.0634 |
The observation of a high-intensity signal at m/z 213.0634 (within a 5 ppm mass accuracy tolerance) provides strong evidence for the elemental composition C₁₀H₇F₃N₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will be used to assemble the molecular puzzle.
¹H NMR Spectroscopy: Probing the Proton Environment
Causality: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and, crucially, to slow down the N-H proton exchange, allowing it to be observed as a broad singlet.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
The number of scans should be a multiple of 8 (e.g., 16 or 32) to average out artifacts.
-
Predicted Spectrum and Interpretation
Based on analogous structures like 4-phenyl-1H-imidazole and considering the electronic effects of the CF₃ group, the following signals are predicted.[5][6] The electron-withdrawing trifluoromethyl group will deshield protons on the phenyl ring, shifting them downfield.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.7 | Broad Singlet | 1H | N-H | Acidic imidazole proton, exchange-broadened. |
| ~8.15 | Singlet | 1H | H-2 (imidazole) | Proton at C2 is typically the most downfield in the imidazole ring.[4] |
| ~7.95 | Doublet | 2H | H-2', H-6' (phenyl) | Protons ortho to the CF₃ group, deshielded. Appears as a doublet (AX system). |
| ~7.75 | Doublet | 2H | H-3', H-5' (phenyl) | Protons meta to the CF₃ group. Appears as a doublet (AX system). |
| ~7.60 | Singlet | 1H | H-5 (imidazole) | Due to tautomerism, H4 and H5 may become equivalent, but substitution at C4 breaks this symmetry. This proton is adjacent to the phenyl ring. |
Caption: Structure of this compound with proton assignments.
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
Causality: ¹³C NMR reveals the number of unique carbon environments. The presence of the CF₃ group provides a unique signature due to C-F coupling.
Experimental Protocol: ¹³C NMR
-
Sample and Instrument: Use the same sample and instrument as for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
Predicted Spectrum and Interpretation
The spectrum is expected to show 8 distinct aromatic/heteroaromatic carbon signals and the characteristic signal for the CF₃ group. Chemical shifts for unsubstituted imidazole are well-established, with C2 at ~136 ppm and C4/C5 at ~121 ppm.
| Predicted Chemical Shift (δ, ppm) | Multiplicity (Coupled) | Assignment | Rationale |
| ~140-145 | Singlet | C-4 (imidazole) | Carbon bearing the phenyl group, downfield shift. |
| ~137 | Singlet | C-2 (imidazole) | Standard chemical shift for C2 of imidazole. |
| ~136 | Singlet | C-1' (phenyl) | Quaternary carbon attached to the imidazole ring. |
| ~129 | Quartet (J ≈ 32 Hz) | C-4' (phenyl) | Quaternary carbon attached to the CF₃ group, split by fluorine. |
| ~126.5 | Singlet | C-2', C-6' (phenyl) | Phenyl carbons ortho to the CF₃ group. |
| ~126.0 | Singlet | C-3', C-5' (phenyl) | Phenyl carbons meta to the CF₃ group. |
| ~124 | Quartet (J ≈ 272 Hz) | CF₃ | Carbon of the trifluoromethyl group, large C-F coupling constant. |
| ~115 | Singlet | C-5 (imidazole) | Upfield imidazole carbon. |
¹⁹F NMR Spectroscopy: The Fluorine Fingerprint
Causality: This experiment is a simple but powerful confirmation of the trifluoromethyl group. It is highly specific and sensitive.
Experimental Protocol: ¹⁹F NMR
-
Sample and Instrument: Use the same sample and instrument.
-
Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is typically very fast.
Predicted Spectrum and Interpretation
A single, sharp signal is expected.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -62 to -64 | Singlet | -CF₃ |
The presence of this singlet unequivocally confirms the existence of a single trifluoromethyl environment.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Causality: IR spectroscopy is a rapid method to confirm the presence of key functional groups whose vibrations correspond to specific energy absorption bands. It serves as a quick quality check and corroborates the structural features deduced from NMR and MS.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive preparation is needed.
-
Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
Data Interpretation: Predicted Characteristic Bands
The spectrum should display characteristic absorption bands for the N-H, aromatic C-H, C=N, C=C, and C-F bonds.[7][8]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| 3300 - 2800 | Broad, Medium | N-H Stretch | Imidazole N-H, often broad due to hydrogen bonding. |
| 3150 - 3000 | Medium-Weak | Aromatic C-H Stretch | Phenyl and Imidazole C-H bonds. |
| 1610 - 1580 | Medium | C=N Stretch | Imidazole ring stretching. |
| 1550 - 1450 | Strong | C=C Stretch | Aromatic ring stretching vibrations. |
| 1350 - 1100 | Very Strong | C-F Stretch | Characteristic strong absorptions for the CF₃ group. |
X-ray Crystallography: The Definitive Structure
Causality: While the combination of MS and NMR provides a confident assignment of the molecular constitution and connectivity, only single-crystal X-ray diffraction can provide unambiguous, high-precision information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[9]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is the most critical and often challenging step. Slow evaporation of a saturated solution of the purified compound is the most common method. Solvents to try include ethanol, ethyl acetate, or a mixture like dichloromethane/hexane.
-
Crystal Mounting: A suitable, defect-free single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) while being rotated. A detector collects the diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit between the calculated and observed diffraction patterns.
Expected Structural Features
-
Planarity: The imidazole ring will be planar. The dihedral angle between the imidazole and phenyl rings will be a key feature, indicating the degree of twisting in the molecule.[10]
-
Hydrogen Bonding: In the solid state, strong intermolecular N-H···N hydrogen bonds are expected, linking the imidazole rings into chains or dimers. This is a characteristic feature of 1H-imidazole derivatives.[5]
-
Bond Lengths: The bond lengths will confirm the aromaticity of both rings and will be consistent with standard values for C-C, C-N, C-F, and C-H bonds.
Conclusion: A Self-Validating Structural Proof
The structure of this compound is elucidated not by a single measurement, but by a symphony of complementary analytical techniques. Mass spectrometry confirms the elemental formula. IR spectroscopy identifies the essential functional groups. A suite of NMR experiments (¹H, ¹³C, ¹⁹F) meticulously pieces together the atomic connectivity, and finally, X-ray crystallography provides the ultimate, high-resolution 3D snapshot of the molecule. Each result validates the others, providing an unshakeable foundation for any further research or development involving this compound.
References
A consolidated list of authoritative sources cited within this guide.
-
Mostaghni, E. (2021). 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis and Estimation of Nonlinear Optical Properties using Z-scan Technique. Semantic Scholar. [Online] Available at: [Link]
-
PubChem. 4-Phenylimidazole. [Online] Available at: [Link]
-
ResearchGate. 1H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L–1). [Online] Available at: [Link]
-
Selig, R., et al. (2009). 4-(4-Fluoro-phen-yl)-1-methoxy-methyl-2-phenyl-1H-imidazole. PubMed. [Online] Available at: [Link]
-
HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. [Online] Available at: [Link]
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Hörner, M., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCr. [Online] Available at: [Link]
-
Selig, R., et al. (2009). 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole. PMC. [Online] Available at: [Link]
-
The Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Online] Available at: [Link]
-
Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. [Online] Available at: [Link]
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The Royal Society of Chemistry. Supporting Information for c7dt02584j1. [Online] Available at: [Link]
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Hachuła, B., et al. (2017). Spectroscopic and thermal studies on 2- and 4-phenyl-1H-imidazoles. PubMed. [Online] Available at: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Online] Available at: [Link]
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Erdogdu, Y., et al. (2013). FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. ResearchGate. [Online] Available at: [Link]
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NIST. 1H-Imidazole. [Online] Available at: [Link]
-
ResearchGate. A comparison between the ¹H‐NMR chemical shift values of imidazoles.... [Online] Available at: [Link]
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National Institutes of Health. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. [Online] Available at: [Link]
-
Gülle, S., et al. (2017). Synthesis and Spectroscopic Studies of Phenanthroimidazole-Imine Derivatives and Evaluation of Their Antioxidant Activity. ResearchGate. [Online] Available at: [Link]
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Gupta, V.D. & Prasad, K.M. (1983). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. [Online] Available at: [Link]
-
CAS Common Chemistry. 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole. [Online] Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information for c4ra00539h. [Online] Available at: [Link]
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An In-depth Technical Guide to 4-(4-(Trifluoromethyl)phenyl)-1H-imidazole: A Key Building Block in Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, the imidazole scaffold stands as a "privileged structure" due to its presence in a multitude of biologically active compounds and its versatile chemical nature. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group, is a well-established strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The convergence of these two features in 4-(4-(Trifluoromethyl)phenyl)-1H-imidazole has rendered it a molecule of significant interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of its core properties, synthesis, characterization, and its pivotal role in the development of targeted therapeutics.
Core Molecular Attributes
The foundational step in harnessing any chemical entity for drug discovery is a thorough understanding of its fundamental physicochemical properties.
Molecular Formula and Weight
The chemical identity of this compound is defined by its elemental composition and corresponding molecular mass.
| Property | Value | Source |
| Chemical Formula | C₁₀H₇F₃N₂ | [1] |
| Molecular Weight | 212.17 g/mol | [1] |
| CAS Number | 37148-86-0 | [1] |
Structural and Physicochemical Characteristics
The arrangement of atoms and the influence of the trifluoromethyl group bestow upon the molecule its characteristic properties.
| Property | Description |
| Appearance | White to off-white solid. |
| Storage | Recommended to be stored in a dark place, sealed in a dry environment at room temperature. |
| Reactivity Profile | The imidazole ring is aromatic and possesses both a weakly acidic N-H proton and a basic sp²-hybridized nitrogen. The electron-withdrawing nature of the 4-(trifluoromethyl)phenyl group influences the pKa of the imidazole protons and its reactivity in chemical transformations. |
Synthesis and Purification
The reliable synthesis of this compound is crucial for its application in research and development. A common and effective method is a variation of the Radziszewski imidazole synthesis, which utilizes a phenacyl bromide derivative and formamide.
Synthetic Workflow
The synthesis can be conceptualized as a two-step process from a readily available starting material, as illustrated in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one.
Materials:
-
2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one
-
Formamide
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (1 equivalent).
-
Add an excess of formamide (approximately 20-30 equivalents).
-
Heat the reaction mixture to 150-160 °C with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing a significant volume of cold deionized water.
-
A precipitate will form. If an oil forms initially, it may solidify upon further stirring or scratching with a glass rod.
-
Collect the crude solid by vacuum filtration and wash thoroughly with deionized water to remove excess formamide.
-
Dry the crude product under vacuum.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Alternatively, for higher purity, the crude material can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield this compound as a solid.
Spectroscopic Characterization
The unambiguous identification of the synthesized compound is achieved through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | The spectrum will show characteristic signals for the imidazole ring protons (typically in the range of 7.0-8.0 ppm) and the aromatic protons of the trifluoromethylphenyl group (typically in the range of 7.5-8.0 ppm). The N-H proton of the imidazole ring may appear as a broad singlet at a higher chemical shift. |
| ¹³C NMR | The spectrum will display signals for the carbons of the imidazole ring and the trifluoromethylphenyl group. The carbon of the CF₃ group will appear as a quartet due to coupling with the fluorine atoms. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (212.17). |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C-H stretching of the aromatic rings, and C-F stretching of the trifluoromethyl group (typically in the range of 1100-1350 cm⁻¹). |
Reactivity and Role in Medicinal Chemistry
The chemical reactivity of this compound is centered around the imidazole ring. The N-H proton can be deprotonated with a suitable base to form an imidazolide anion, which can then be alkylated or acylated to introduce substituents at the N-1 position. The imidazole ring can also undergo electrophilic substitution, although the electron-withdrawing nature of the phenyl substituent can influence the regioselectivity of these reactions.
Key Application: A Scaffold for p38 MAP Kinase Inhibitors
A significant application of this compound in drug discovery is its use as a core scaffold for the synthesis of inhibitors of p38 mitogen-activated protein (MAP) kinase.[2] The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines, making it a key target for the treatment of inflammatory diseases such as rheumatoid arthritis.[3]
The general structure of many p38 MAP kinase inhibitors features a substituted imidazole core. The 4-phenyl group of the imidazole often occupies a hydrophobic pocket in the ATP-binding site of the enzyme, contributing to the inhibitor's potency and selectivity. The trifluoromethyl group on the phenyl ring can further enhance binding affinity through favorable interactions and improve the pharmacokinetic properties of the resulting inhibitor.
Caption: Role of this compound in drug discovery workflow.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its synthesis from readily available starting materials, combined with the advantageous properties conferred by the trifluoromethylphenyl group, makes it an attractive scaffold for the development of novel therapeutics. Its demonstrated utility in the design of p38 MAP kinase inhibitors highlights its importance for researchers and scientists working on the front lines of anti-inflammatory drug development. A thorough understanding of its synthesis, characterization, and reactivity is paramount to fully exploiting its potential in the creation of next-generation medicines.
References
- Patents, G. (n.d.). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. Google Patents.
-
Kavitha, S., et al. (2010). 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(1), o133. [Link]
- Patents, G. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. Google Patents.
-
The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved January 26, 2024, from [Link]
-
Synthesis and Characterization of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (2023). IJFMR. [Link]
-
Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76. [Link]
-
Erdogdu, Y., et al. (2013). FT-IR, FT-Raman, NMR Spectra and DFT Simulations of 4-(4-Fluoro-Phenyl)-1H-Imidazole. ResearchGate. [Link]
-
Bielenica, A., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3043. [Link]
-
Kumar, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17895-17906. [Link]
-
Suloeva, A., et al. (2001). Convenient synthesis of 4-trifluoromethyl-substituted imidazole derivatives. Chemical & Pharmaceutical Bulletin, 49(12), 1598-1601. [Link]
-
The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Retrieved January 26, 2024, from [Link]
-
Suloeva, A., et al. (2001). Convenient synthesis of 4-trifluoromethyl-substituted imidazole derivatives. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved January 26, 2024, from [Link]
-
Scior, T., et al. (2011). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current Medicinal Chemistry, 18(11), 1645-1663. [Link]
-
Pop, R., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. [Link]
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. [Link]
-
Wang, Y., et al. (2022). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 27(19), 6296. [Link]
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ResearchGate. (n.d.). p38 MAP Kinase Inhibitors in Clinical Trials. Retrieved January 26, 2024, from [Link]
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. PubMed. [Link]
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An In-depth Technical Guide to the Solubility of 4-(4-(Trifluoromethyl)phenyl)-1H-imidazole in Different Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-(Trifluoromethyl)phenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes theoretical principles with field-proven experimental methodologies. It offers researchers, scientists, and drug development professionals a robust framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common laboratory solvents. The guide details the influential physicochemical properties of the molecule, provides a step-by-step protocol for the reliable shake-flask solubility determination method coupled with HPLC analysis, and discusses the expected solubility trends based on solvent-solute interactions.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from discovery to clinical application, solubility is a fundamental physical property that dictates its fate. Poor aqueous solubility is a major hurdle, often leading to low and erratic absorption from the gastrointestinal tract, which in turn results in suboptimal bioavailability.[1] Consequently, a thorough understanding and accurate measurement of a compound's solubility in various solvent systems are paramount. This knowledge informs critical decisions in lead optimization, formulation development, and the selection of appropriate analytical techniques. This guide focuses on this compound, a molecule featuring a polar imidazole ring, a nonpolar phenyl group, and a highly electronegative trifluoromethyl substituent, presenting a unique and instructive solubility profile.
Physicochemical Profile of this compound
To understand the solubility of a compound, one must first examine its intrinsic molecular properties. These characteristics govern the intermolecular forces at play between the solute and the solvent.
-
Chemical Structure:
-
Key Structural Features Influencing Solubility:
-
Imidazole Ring: This heterocyclic moiety contains two nitrogen atoms, one of which (the pyrrole-type -NH) can act as a hydrogen bond donor, while the other (the pyridine-type -N=) can act as a hydrogen bond acceptor. The imidazole ring imparts polarity to the molecule.
-
Phenyl Ring: This aromatic group is nonpolar and contributes to the hydrophobic character of the molecule, favoring solubility in nonpolar organic solvents.
-
Trifluoromethyl (-CF₃) Group: This substituent is strongly electron-withdrawing and increases the lipophilicity of the phenyl ring. The fluorine atoms are weak hydrogen bond acceptors. The presence of -CF₃ groups can sometimes enhance solubility in certain organic solvents by disrupting crystal lattice energy and reducing intermolecular interactions between solute molecules.
-
-
Predicted Properties:
-
pKa: The imidazole ring is weakly basic. For the parent imidazole, the pKa of the conjugate acid is approximately 7.1.[3] The electron-withdrawing nature of the trifluoromethylphenyl group is expected to decrease the basicity of the imidazole ring in the target molecule, lowering its pKa.
-
LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. For a related molecule, 1-[3-nitro-5-(trifluoromethyl)phenyl]-4-methyl-1H-imidazole, the calculated XLogP3 is 2.8, suggesting a moderate degree of lipophilicity.[4] It is reasonable to infer a similar lipophilic character for this compound.
-
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
The principle of "like dissolves like" provides a foundational framework for predicting solubility. Solvents with polarities and hydrogen bonding capabilities similar to the solute will generally be more effective.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The imidazole ring's ability to hydrogen bond suggests some solubility in these solvents. However, the large, nonpolar trifluoromethylphenyl group will significantly limit aqueous solubility. Solubility is expected to be low in water but should increase in alcohols like methanol and ethanol, which can better solvate the hydrophobic portion of the molecule.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are polar and can act as hydrogen bond acceptors but lack donor capabilities. They are generally excellent solvents for a wide range of organic compounds. For a structurally similar compound, 1-(2-(Trifluoromethyl)phenyl)imidazole, the solubility in DMSO is reported to be 30 mg/mL. This strongly suggests that this compound will exhibit high solubility in DMSO and likely in other polar aprotic solvents like DMF and acetone.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents lack significant polarity and cannot participate in hydrogen bonding. The hydrophobic trifluoromethylphenyl group will have some affinity for these solvents. However, the polar imidazole ring will be poorly solvated, likely resulting in very low solubility in highly nonpolar solvents like hexane. Solubility in solvents of intermediate polarity like dichloromethane and toluene is expected to be modest.
The interplay of these molecular forces is visually represented in the diagram below.
Caption: Figure 1: Intermolecular Forces Governing Solubility.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[5] This procedure involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the concentration of the dissolved compound.
Required Materials and Equipment
-
This compound (solid)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Glass vials (e.g., 2-4 mL) with screw caps
-
Orbital shaker or rotator capable of constant agitation at a controlled temperature
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes for standard preparation
Step-by-Step Experimental Protocol
Caption: Figure 2: Workflow for Shake-Flask Solubility Determination.
-
Preparation of Slurries:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (typically 25°C or 37°C for physiological relevance) and moderate agitation (e.g., 150-250 rpm).
-
Allow the slurries to equilibrate for a sufficient time. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached.[6] It is good practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the measured concentration is no longer changing.[5]
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow them to stand undisturbed for at least 30 minutes to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Attach a 0.22 µm syringe filter to the syringe and discard the first few drops to saturate the filter membrane.
-
Filter the remaining solution into a clean HPLC vial.
-
Perform an appropriate dilution of the filtrate with the mobile phase to ensure the concentration falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the standards and the diluted samples using a validated HPLC-UV method. The advantage of HPLC is its ability to separate the analyte from any potential impurities or degradants.[5][7][8]
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and organized table for easy comparison.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (M) |
| Polar Protic | Water | 80.1 | [Experimental Value] | [Calculated Value] |
| Methanol | 32.7 | [Experimental Value] | [Calculated Value] | |
| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] | |
| Polar Aprotic | DMSO | 46.7 | [Experimental Value] | [Calculated Value] |
| DMF | 36.7 | [Experimental Value] | [Calculated Value] | |
| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] | |
| Acetone | 20.7 | [Experimental Value] | [Calculated Value] | |
| Nonpolar | Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 9.1 | [Experimental Value] | [Calculated Value] | |
| Hexane | 1.9 | [Experimental Value] | [Calculated Value] |
This table serves as a template for recording experimentally determined values.
Interpretation of Results: The results should be analyzed in the context of the theoretical principles outlined in Section 3. A high solubility in DMSO and DMF, moderate solubility in alcohols and acetone, and low solubility in water and hexane would be consistent with the molecular structure. Any deviations from this expected trend could indicate specific solvent-solute interactions or issues with the experimental setup.
Safety and Handling Precautions
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, precautions should be based on closely related compounds such as 4-(Trifluoromethyl)-1H-imidazole.
-
Hazard Statements (Anticipated):
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses with side shields.[9]
-
Handling: Avoid breathing dust.[2] Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] If irritation persists, seek medical attention.
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[10]
-
Conclusion
This technical guide has provided a comprehensive framework for understanding the solubility of this compound. By combining an analysis of its physicochemical properties with a detailed, reliable experimental protocol, researchers are well-equipped to predict, measure, and interpret its solubility in a variety of solvents. The insights gained from such studies are invaluable for advancing drug development projects, enabling informed decisions in formulation, toxicology, and medicinal chemistry.
References
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
- Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., & Verbić, T. (2016). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 23(2), 6-13.
- CymitQuimica. (2023). Safety Data Sheet: 4-(Trifluoromethyl)-1H-imidazole. Retrieved January 30, 2026, from a URL linked on the CymitQuimica website.
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved January 30, 2026, from [Link]
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PharmaCompass. (n.d.). 1H-Imidazole, 4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-. Retrieved January 30, 2026, from [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)phenol. Retrieved January 30, 2026, from [Link]
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ResearchGate. (n.d.). Solubility of 4-(trifluoromethyl)acetophenone in different organic.... Retrieved January 30, 2026, from [Link]
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U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved January 30, 2026, from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 30, 2026, from [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility Assay (Kinetic solubility). Retrieved January 30, 2026, from [Link]
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ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved January 30, 2026, from [Link]
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PubChem. (n.d.). 4-fluoro-2-methyl-5-(trifluoromethyl)-1H-imidazole. Retrieved January 30, 2026, from [Link]
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discovery and history of trifluoromethyl-substituted imidazoles
The Fluorine Imperative: A Technical Guide to Trifluoromethyl-Substituted Imidazoles
Executive Summary: The "Fluorine Scan"
In modern drug discovery, the "Fluorine Scan"—systematically replacing hydrogen or methyl groups with fluorine or trifluoromethyl (
This guide details the physicochemical impact of this substitution, traces the evolution of synthetic methodologies from harsh cyclizations to modern C-H activation, and provides validated protocols for laboratory implementation.
Part 1: The Physicochemical Architecture
The introduction of a
pKa Modulation
Unsubstituted imidazole has a pKa of approximately 6.95 (conjugate acid). Substituting a
| Motif | Approx. pKa ( | Electronic Effect | Biological Implication |
| Imidazole | 6.95 | Amphoteric baseline | Physiological buffer; H-bond donor/acceptor. |
| 2-( | < 2.0 | Strong Inductive ( | Non-basic at physiological pH; acts as H-bond donor only. |
| 4-( | ~ 3.5 - 4.0 | Inductive/Resonance | Reduced basicity; improved membrane permeability. |
Lipophilicity and Metabolic Stability
-
Lipophilicity: The
group is highly lipophilic (Hansch value ). Adding it to the polar imidazole ring improves the LogP, facilitating passive transport across the blood-brain barrier (BBB) or cell membranes. -
Metabolic Blocking: The C-F bond (116 kcal/mol) is metabolically inert. Placing a
group at the C2 or C4 position blocks oxidative metabolism (e.g., by CYP450s) that typically attacks the electron-rich carbons of the imidazole ring.
Part 2: Historical Evolution of Synthesis
The synthesis of trifluoromethyl-imidazoles has evolved from "building the ring around the fluorine" to "putting the fluorine on the ring."
Era 1: De Novo Cyclization (1970s - 2000s)
Early methods relied on condensing fluorinated building blocks. A classic approach involves the reaction of diamines or
-
Limitation: Harsh conditions (high heat, strong acids) and limited functional group tolerance.
-
Key Reference: Kawase et al. demonstrated the reaction of mesoionic 1,3-oxazolium-5-olates with ammonia to yield 4-trifluoromethylimidazoles [1].[3]
Era 2: Direct Radical Trifluoromethylation (2010s - Present)
The field shifted with the popularization of the Langlois Reagent (Sodium trifluoromethanesulfinate,
-
Mechanism: An oxidant (e.g., TBHP,
) generates a radical, which attacks the electron-rich imidazole ring. -
Regioselectivity: In unprotected imidazoles, substitution often favors the C4/C5 positions due to the stability of the radical intermediate, though C2 functionalization is possible with specific directing groups or blocked C4/C5 positions.
Part 3: Mechanistic Deep Dive (Graphviz Visualization)
The following diagram illustrates the mechanistic divergence between the classical cyclization approach and the modern radical C-H activation pathway.
Caption: Figure 1. Divergent synthetic pathways: Classical De Novo Cyclization vs. Modern Radical C-H Functionalization.
Part 4: Experimental Protocols
These protocols are selected for their reproducibility and scalability in a drug discovery setting.
Protocol A: Radical C-H Trifluoromethylation (Langlois Method)
Best for: Late-stage functionalization of existing imidazole scaffolds.
Reagents:
-
Substrate: 1-Methylimidazole (1.0 equiv)
-
Reagent: Sodium trifluoromethanesulfinate (
, Langlois Reagent) (3.0 equiv) -
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.) (5.0 equiv)[5]
-
Solvent: DMSO/Water (3:1)
Workflow:
-
Setup: In a pressure tube, dissolve 1-methylimidazole (1 mmol) and
(3 mmol) in DMSO (3 mL) and water (1 mL). -
Initiation: Add TBHP (5 mmol) dropwise at room temperature.
-
Reaction: Seal the tube and heat to 50°C for 12–24 hours. Note: The reaction is exothermic; monitor internal temperature if scaling up.
-
Workup: Dilute with ethyl acetate, wash with saturated
(to remove sulfinic acid byproducts) and brine. -
Purification: Dry organic layer over
, concentrate, and purify via silica gel chromatography (Gradient: Hexanes/EtOAc).
Validation Check:
-
NMR: Look for a singlet in
NMR around -63 ppm. -
Regiochemistry: Confirm position via HMBC coupling. For 1-methylimidazole, C5 substitution is typically favored over C2 under these radical conditions due to nucleophilic radical attack patterns [2].
Protocol B: De Novo Synthesis via Van Leusen Modification
Best for: Creating specific 4-CF3-imidazoles from scratch.
Reagents:
-
Trifluoroacetimidoyl chloride (1.0 equiv)
-
TosMIC (Tosylmethyl isocyanide) (1.2 equiv)
-
Base:
(2.0 equiv) or -
Solvent: Dry THF
Workflow:
-
Activation: Suspend NaH in dry THF at 0°C. Add TosMIC slowly.
-
Addition: Add the trifluoroacetimidoyl chloride dropwise.
-
Cyclization: Allow to warm to room temperature and stir for 4 hours. The intermediate cyclizes and eliminates the tosyl group.
-
Quench: Carefully quench with water (hydrogen evolution).
-
Isolation: Extract with DCM. The product is often pure enough for recrystallization.
Part 5: Applications in Drug Discovery[2][7][8]
While specific "blockbuster" drugs with a direct
-
Kinase Inhibitors: The 4-(
)-imidazole scaffold mimics the adenine core of ATP but with altered H-bonding capabilities, used in Aurora kinase and p38 MAP kinase inhibitor designs. -
Agrochemicals: Compounds like Triflumizole utilize the imidazole core, and while the
is often on the associated phenyl ring, recent patent literature explores direct ring fluorination to combat resistance profiles in fungi [3]. -
Bioisosteric Replacement: The 2-(
)-imidazole is increasingly used to replace 2-chloroimidazoles to improve metabolic stability against glutathione conjugation.
References
-
Kawase, M., Saito, S., & Kurihara, T. (2001). Convenient synthesis of 4-trifluoromethyl-substituted imidazole derivatives. Chemical & Pharmaceutical Bulletin, 49(4), 461-464.[3] Link
-
Langlois, B. R., et al. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528. Link
-
Ma, H., Zhang, X., Chen, L., Yu, W. (2017).[6] Efficient Synthesis of 4-(Trifluoromethyl)imidazoles via a Cascade Reaction of Enaminones with Trifluoroacetic Anhydride. The Journal of Organic Chemistry, 82(22), 11841–11847. Link
-
Ye, Y., & Sanford, M. S. (2012). Merging visible-light photocatalysis and transition-metal catalysis in the copper-catalyzed trifluoromethylation of boronic acids with CF3I. Journal of the American Chemical Society, 134(22), 9034-9037. Link
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The Imidazole Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities
Introduction: The Versatility of a Five-Membered Ring
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic characteristics, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, grant it the versatility to interact with a wide array of biological targets.[3][4] This inherent adaptability has led to the development of a vast number of imidazole-containing compounds with a broad spectrum of pharmacological activities.[3][5] This guide provides an in-depth exploration of the significant biological activities of imidazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the established experimental protocols for their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending theoretical knowledge with practical, field-proven methodologies.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Imidazole derivatives have emerged as a significant class of anticancer agents, targeting various pathways essential for tumor growth and survival.[3][6] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes to the disruption of cellular structures.[6]
Mechanism of Action: A Multi-pronged Attack
A primary mechanism through which imidazole derivatives exert their anticancer effects is through the inhibition of protein kinases .[6][7] Many kinases, such as Receptor Tyrosine Kinases (RTKs), are dysregulated in cancer, leading to uncontrolled cell proliferation.[7] Certain imidazole-based compounds act as competitive inhibitors, binding to the ATP-binding site of these kinases and blocking their downstream signaling pathways.[7] For instance, Nilotinib, an FDA-approved drug, targets the Bcr-Abl kinase in chronic myeloid leukemia.
Another critical target is tubulin polymerization . The microtubule cytoskeleton is vital for cell division, and its disruption can lead to cell cycle arrest and apoptosis.[6] Some imidazole derivatives have been shown to inhibit tubulin polymerization, leading to a G2/M phase arrest in the cell cycle.[8]
Furthermore, some imidazole derivatives can induce apoptosis , or programmed cell death, through the generation of reactive oxygen species (ROS).[6] The increased oxidative stress in cancer cells, which already have a higher metabolic rate, pushes them past a threshold, leading to their demise.[6]
Signaling Pathway: Imidazole Derivative as a Kinase Inhibitor
Caption: Imidazole derivative inhibiting a Receptor Tyrosine Kinase.
Quantitative Data: Cytotoxic Potency
The cytotoxic activity of novel compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Imidazole Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 9 | MCF7 (Breast) | 18.73 | [7] |
| Derivative 9 | HCT116 (Colon) | 23.22 | [7] |
| Derivative 9 | A549 (Lung) | 10.74 | [7] |
| Derivative 20 | Panc-1 (Pancreatic) | 1.30 | [7] |
| Derivative 20 | A549 (Lung) | 1.20 | [7] |
| Derivative 20 | MCF-7 (Breast) | 0.95 | [7] |
| Compound 24 | A-549 (Lung) | submicromolar | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.[9][10][11][12]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9][12] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells in a suitable medium to an exponential growth phase.[11]
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the imidazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the imidazole derivative. Include a vehicle control (medium with the solvent) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully remove the medium.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percentage of cell viability vs. compound concentration) to determine the IC50 value.
-
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Antifungal Activity: Disrupting the Fungal Cell Membrane
Imidazole derivatives are a cornerstone of antifungal therapy, with compounds like clotrimazole and miconazole being widely used.[14] Their primary mechanism of action targets a crucial component of the fungal cell membrane.[14][15][16]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The antifungal activity of most imidazole derivatives stems from their ability to inhibit the enzyme lanosterol 14α-demethylase , a cytochrome P450 enzyme.[14][15][17] This enzyme is essential for the biosynthesis of ergosterol , the primary sterol in fungal cell membranes.[14][15] The nitrogen atom (N3) of the imidazole ring binds to the heme iron atom of the enzyme, preventing it from catalyzing the demethylation of lanosterol.[15]
The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[14][15][17]
Signaling Pathway: Imidazole Derivative in Fungal Cell
Caption: Inhibition of ergosterol biosynthesis by an imidazole derivative.
Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[18][19][20]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[18][19]
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans) on a suitable agar medium.
-
Prepare a fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.
-
Further dilute the suspension in a suitable broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the imidazole derivative in the broth medium.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted compound.
-
Include a growth control (inoculum without the compound) and a sterility control (medium without inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Antibacterial Activity: Targeting Essential Bacterial Processes
While perhaps more renowned for their antifungal properties, imidazole derivatives also exhibit a range of antibacterial activities against both Gram-positive and Gram-negative bacteria.
Mechanism of Action: Diverse Bacterial Targets
The antibacterial mechanisms of imidazole derivatives are varied. Some have been shown to inhibit DNA gyrase , an enzyme crucial for bacterial DNA replication. Molecular docking studies have suggested that imidazole derivatives can bind to the active site of this enzyme.[21] Others are thought to disrupt the bacterial cell membrane or interfere with protein synthesis .
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a common and straightforward technique for screening the antibacterial activity of compounds.[22][23][24][25][26]
Principle: An antimicrobial agent diffuses from a well through a solid agar medium, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will appear around the well.[22][26]
Step-by-Step Methodology:
-
Inoculum Preparation and Plating:
-
Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Uniformly spread the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.[22]
-
-
Well Preparation and Compound Addition:
-
Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[25]
-
Add a specific volume (e.g., 50-100 µL) of the imidazole derivative solution (at a known concentration) into each well.
-
Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound).
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well. A larger zone of inhibition indicates greater antibacterial activity.
-
Antiviral Activity: Inhibiting Viral Replication
The antiviral potential of imidazole derivatives is an active area of research, with compounds showing activity against a range of viruses, including HIV, hepatitis C virus (HCV), and coronaviruses.[5][27][28][29]
Mechanism of Action: Targeting Viral Enzymes
A key target for antiviral imidazole derivatives is viral proteases . For instance, some derivatives have shown inhibitory activity against the HIV-1 protease , an enzyme essential for the maturation of the virus.[27] Molecular docking studies have also suggested that certain imidazole derivatives can bind to the main protease of SARS-CoV-2.[27][30]
Experimental Protocol: HIV-1 Protease Inhibition Assay
This is a cell-free enzymatic assay to determine the ability of a compound to inhibit the activity of HIV-1 protease.
Principle: The assay measures the cleavage of a specific substrate by the HIV-1 protease. The presence of an inhibitor will reduce the amount of cleavage, which can be detected, for example, by a change in fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer, a solution of recombinant HIV-1 protease, and a fluorogenic substrate.
-
Dissolve the imidazole derivative in a suitable solvent to create a stock solution and then prepare serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, the imidazole derivative at various concentrations, and the HIV-1 protease.
-
Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Calculate the IC50 value from a dose-response curve.
-
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Imidazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory response.
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
A major mechanism of anti-inflammatory action for many imidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible isoform, COX-2 .[31] COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[31] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[31]
Signaling Pathway: Imidazole Derivative as a COX-2 Inhibitor
Caption: Inhibition of COX-2 by an imidazole derivative.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This is an enzymatic assay to measure the inhibitory effect of a compound on COX-2 activity.[32][33][34]
Principle: The assay measures the peroxidase activity of COX-2, which converts a substrate into a detectable product (e.g., a fluorescent or colored compound).[32]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer, a solution of human recombinant COX-2 enzyme, heme, and a suitable substrate (e.g., Amplex Red).[32]
-
Prepare serial dilutions of the imidazole derivative.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.
-
Add the imidazole derivative at various concentrations.
-
Pre-incubate for a specified time to allow inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a set time at 37°C.
-
-
Detection and Data Analysis:
-
Measure the fluorescence or absorbance of the product using a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
Synthesis of Imidazole Derivatives: A Note on Chemical Access
The biological evaluation of imidazole derivatives is predicated on their synthesis. A common and versatile method for preparing 2,4,5-trisubstituted imidazoles is the Debus-Radziszewski synthesis , a one-pot, three-component condensation reaction.[4][35][36][37][38]
General Reaction Scheme:
This reaction typically involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonium acetate in the presence of a catalyst, often under microwave irradiation or conventional heating.[4][35][36][37][38] The choice of reactants allows for the introduction of various substituents at the 2, 4, and 5 positions of the imidazole ring, facilitating the generation of diverse chemical libraries for biological screening.
Conclusion and Future Perspectives
The imidazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its remarkable chemical tractability and the ability to interact with a multitude of biological targets ensure its enduring relevance in drug discovery. Future research will likely focus on the development of more selective and potent imidazole derivatives, leveraging computational tools like molecular docking and QSAR studies to guide rational drug design.[39][40][41] The exploration of novel biological targets and the use of advanced drug delivery systems will further unlock the therapeutic potential of this remarkable heterocyclic core.
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-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Institutes of Health. [Link]
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Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed. [Link]
-
Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Semantic Scholar. [Link]
-
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. National Institutes of Health. [Link]
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Development and Characterization of Imidazole Derivatives for Antifungal Applications. Research Square. [Link]
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Molecular docking studies of some new imidazole derivatives for antimicrobial properties. ResearchGate. [Link]
-
Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Oxford Academic. [Link]
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The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]
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In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech. [Link]
-
An efficient method for the synthesis of 2,4,5-trisubstituted imidazoles using lactic acid as promoter. Vinayakrao Patil Mahavidyalaya, Vaijapur. [Link]
-
Emerging Antifungal Targets and Strategies. MDPI. [Link]
-
Molecular docking and QSAR study on imidazole derivatives as 14α-demethylase Inhibitors. ResearchGate. [Link]
-
Molecular docking studies of some new imidazole derivatives for antimicrobial properties. ResearchGate. [Link]
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13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. [Link]
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Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. LinkedIn. [Link]
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Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. Royal Society of Chemistry. [Link]
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Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. National Institutes of Health. [Link]
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Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. MDPI. [Link]
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]
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In-Silico Molecular Docking Studies of Some Imidazole Based Derivatives on Mapk Inhibitor (PDB ID- 1a9u) Against Inflammation. Journal of Chemical Health Risks. [Link]
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
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An Efficient Synthesis of 2,4,5-Trisubstituted and 1,2,4,5-Tetrasubstituted-1H-imidazoles. SciSpace. [Link]
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Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Research Square. [Link]
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ONE-POT SYNTHESIS OF 2,4,5-TRISUBSTITUTED IMIDAZOLES USING [BPy]H2PO4, AN EFFICIENT AND RECYCLABLE CATALYST. Taylor & Francis Online. [Link]
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Minimum inhibitory concentration. Wikipedia. [Link]
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Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]
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MTT Assay Protocol. Springer Nature Experiments. [Link]
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A Comprehensive Guide to Elucidating the Thermal Stability and Degradation Profile of Pharmaceutical Compounds
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's thermal stability and degradation profile is not merely a regulatory checkbox; it is a cornerstone of rational drug design, formulation development, and ensuring patient safety and therapeutic efficacy. The chemical integrity of an active pharmaceutical ingredient (API) is paramount, as degradation can lead to a loss of potency, the formation of toxic byproducts, and altered bioavailability.[1][2][3] This in-depth technical guide provides a holistic framework for assessing thermal stability, from fundamental principles to advanced analytical workflows, grounded in scientific integrity and field-proven insights.
Section 1: The Imperative of Thermal Stability in Drug Development
The journey of a drug from discovery to market is fraught with challenges, and ensuring its stability is a critical determinant of success. Thermal stability, in particular, dictates a compound's shelf-life, storage conditions, and compatibility with manufacturing processes.[3][4] Inadequate thermal stability can manifest in various detrimental ways:
-
Loss of Potency: Degradation of the API directly reduces the effective dose a patient receives, compromising the therapeutic outcome.[2]
-
Formation of Toxic Degradants: The breakdown products of a drug may exhibit their own pharmacological or toxicological profiles, potentially leading to adverse effects.[1][5]
-
Altered Physicochemical Properties: Changes in crystallinity, solubility, and dissolution rate resulting from degradation can significantly impact the drug's bioavailability.[6][7][8]
-
Manufacturing and Formulation Challenges: Thermally labile compounds may degrade during heat-intensive processes like milling, granulation, and sterilization, necessitating complex and costly manufacturing strategies.[4]
For these reasons, a comprehensive evaluation of a compound's response to thermal stress is a non-negotiable aspect of pharmaceutical development, guided by regulatory bodies such as the International Council for Harmonisation (ICH).[9][10][11][12]
Section 2: Unraveling the Mechanisms of Degradation
The degradation of a pharmaceutical compound is not a random process but rather a series of chemical reactions governed by the molecule's inherent structure and its environment. Understanding these degradation pathways is the first step in predicting and mitigating instability.[13][14] The most prevalent mechanisms of degradation include:
Hydrolysis
Hydrolysis, the cleavage of chemical bonds by water, is one of the most common degradation pathways for pharmaceuticals, particularly those containing ester, amide, lactam, or imide functional groups.[2][15][16] The rate of hydrolysis is often pH-dependent and can be catalyzed by acids or bases.[15] For instance, the ester linkage in aspirin is susceptible to hydrolysis, breaking down into salicylic acid and acetic acid.[15]
Oxidation
Oxidation involves the loss of electrons from a molecule and is frequently mediated by atmospheric oxygen.[2][15] This process, often referred to as autoxidation, can be initiated by heat, light, or the presence of trace metal ions.[2] Functional groups such as phenols, thiols, and aldehydes are particularly prone to oxidation. The addition of antioxidants to formulations is a common strategy to prevent oxidative degradation.[5][17]
Photolysis
Many drug molecules can absorb light energy, leading to the formation of excited electronic states that are more reactive and susceptible to degradation.[5][15][18] This process, known as photolysis, can lead to complex degradation pathways and often results in discoloration of the drug product.[15] Light-sensitive compounds require protective packaging, such as amber-colored vials, to prevent photodegradation.[2]
Thermal Decomposition (Thermolysis)
In the absence of water, oxygen, or light, high temperatures can still provide sufficient energy to break chemical bonds, a process known as thermolysis. The specific degradation pathway is highly dependent on the molecular structure of the compound.
Section 3: The Analytical Toolbox for Stability Assessment
A multi-faceted analytical approach is essential for a comprehensive evaluation of thermal stability and degradation. This typically involves a combination of thermoanalytical techniques to probe physical changes and chromatographic methods to separate and identify chemical degradants.
Thermoanalytical Techniques
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an invaluable tool for determining the onset temperature of thermal decomposition, quantifying the loss of volatiles (such as water or solvents), and assessing the overall thermal stability of a compound.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[19] It is used to detect thermal events such as melting, crystallization, glass transitions, and solid-state phase transformations (polymorphism).[20] DSC can also provide information on the purity of a substance and its compatibility with excipients.[21]
Chromatographic and Spectroscopic Techniques
HPLC is the workhorse of stability testing, used to separate the parent drug from its degradation products.[22] By employing a stability-indicating method, the decrease in the concentration of the active ingredient and the increase in the concentration of degradants can be accurately quantified over time.[13]
Coupling HPLC with mass spectrometry (LC-MS) is a powerful technique for the identification and structural elucidation of unknown degradation products.[23][24][25] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for the degradants.[24]
Section 4: Forced Degradation Studies: A Predictive Approach
Forced degradation, or stress testing, involves subjecting a drug substance or product to conditions more severe than those encountered in accelerated stability testing.[1][13] The goal is not to determine the shelf-life but to deliberately degrade the compound to identify potential degradation products and pathways.[13][26][27] This information is crucial for developing stability-indicating analytical methods and gaining insights into the intrinsic stability of the molecule.[13]
Typical stress conditions include:
-
Acid and Base Hydrolysis: Treatment with strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide.
-
Thermal Stress: Heating the solid or solution at high temperatures.[11]
-
Photostability: Exposure to light of a specified wavelength and intensity.[11]
Section 5: Experimental Protocols
Protocol for Thermogravimetric Analysis (TGA)
-
Instrument: Calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a suitable TGA pan (e.g., aluminum or platinum).
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition, defined as the temperature at which significant weight loss begins.
Protocol for Differential Scanning Calorimetry (DSC)
-
Instrument: Calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Plot the heat flow versus temperature. Determine the melting point (peak of the endotherm) and the enthalpy of fusion (area under the melting peak).
Protocol for Forced Degradation by Acid Hydrolysis followed by HPLC-MS Analysis
-
Sample Preparation: Prepare a solution of the drug substance in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Condition: Add an equal volume of 0.1 N HCl to the drug solution. Heat the mixture at 60 °C for 24 hours.
-
Neutralization: After the stress period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.
-
HPLC-MS Analysis:
-
HPLC System: A high-performance liquid chromatograph equipped with a suitable column (e.g., C18) and a photodiode array (PDA) detector.
-
MS System: A mass spectrometer capable of electrospray ionization (ESI) in both positive and negative ion modes.
-
Method: Develop a gradient elution method to separate the parent drug from its degradation products.
-
-
Data Analysis: Identify the peaks corresponding to the degradation products in the chromatogram. Analyze the mass spectra of these peaks to determine their molecular weights and fragmentation patterns for structural elucidation.
Section 6: Data Presentation and Interpretation
Table 1: Summary of Thermal Analysis Data
| Parameter | Value |
| Melting Point (DSC) | e.g., 150.5 °C |
| Enthalpy of Fusion (DSC) | e.g., 100.2 J/g |
| Onset of Decomposition (TGA) | e.g., 210.3 °C |
| Weight Loss at 250 °C (TGA) | e.g., 5.2% |
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 N HCl, 60°C, 24h | 15.8 | 3 | 254.1 |
| 0.1 N NaOH, 60°C, 24h | 8.2 | 2 | 228.1 |
| 3% H₂O₂, RT, 24h | 25.1 | 4 | 270.1 |
| Heat, 80°C, 48h | 5.5 | 1 | 240.1 |
| Light, ICH Q1B | 12.3 | 2 | 252.1 |
Section 7: Visualizing Workflows and Pathways
Diagram 1: Experimental Workflow for Thermal Stability Assessment
Caption: Workflow for assessing the thermal stability and degradation profile of a pharmaceutical compound.
Diagram 2: Common Degradation Pathways
Caption: Simplified representation of major chemical degradation pathways for a pharmaceutical compound.
Section 8: Conclusion and Future Perspectives
A comprehensive understanding of a compound's thermal stability and degradation profile is a critical component of modern drug development. By employing a combination of thermoanalytical and chromatographic techniques, coupled with a well-designed forced degradation strategy, researchers can gain invaluable insights into the intrinsic stability of a molecule. This knowledge enables the development of robust formulations, the establishment of appropriate storage conditions and shelf-life, and ultimately, the delivery of safe and effective medicines to patients.
Future advancements in analytical technology, such as the increasing use of predictive software for degradation pathway elucidation and the development of more sensitive and rapid analytical methods, will continue to enhance our ability to characterize and mitigate drug degradation. A proactive and scientifically rigorous approach to stability testing will remain a cornerstone of successful pharmaceutical development.
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Solid State Stability. (2020, January 11). VxP Pharma. Retrieved from [Link]
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Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved from [Link]
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safety and handling precautions for 4-(4-(Trifluoromethyl)phenyl)-1H-imidazole
Executive Summary
This guide outlines the technical safety, handling, and containment protocols for 4-(4-(Trifluoromethyl)phenyl)-1H-imidazole (CAS: 37148-86-0). As a fluorinated heterocyclic building block used in the synthesis of kinase inhibitors and high-affinity ligands, this compound presents specific hazards related to its pharmacological potency and thermal decomposition products.
Critical Safety Directive: While the imidazole core suggests moderate basicity, the trifluoromethyl (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Accurate identification is the first step in safety. Do not confuse this compound with its non-phenyl analog (4-(Trifluoromethyl)-1H-imidazole, CAS 33468-69-8).
| Property | Specification | Technical Note |
| Chemical Name | This compound | Substituted aryl-imidazole |
| CAS Number | 37148-86-0 | Unique identifier for the phenyl derivative |
| Molecular Formula | High fluorine content (approx. 27% by mass) | |
| Molecular Weight | 212.17 g/mol | |
| Appearance | White to off-white solid | Powder form increases inhalation risk |
| Solubility | DMSO, Methanol, Ethyl Acetate | Limited water solubility due to lipophilic |
| Melting Point | 149–150 °C | Solid at room temperature; stable under ambient conditions |
Hazard Identification & Toxicology (GHS)
This compound is classified as a bioactive intermediate. The electron-withdrawing nature of the
GHS Classification
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1] | H302 |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3] | H315 |
| Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[4] | H319 |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation.[5] | H335 |
Thermal Decomposition Risks
CRITICAL WARNING: In a fire scenario (>300°C), the
-
Byproducts: Hydrogen Fluoride (HF), Nitrogen Oxides (
), Carbon Monoxide (CO). -
Mechanism: The trifluoromethyl group is chemically robust, but oxidative degradation releases fluoride ions which combine with atmospheric moisture to form hydrofluoric acid vapor.
Engineering Controls & Personal Protective Equipment (PPE)
Effective safety is built on layers of protection. The following protocol relies on the "Hierarchy of Controls."
Engineering Controls
-
Primary Barrier: All weighing, transfer, and reaction setup must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Dust Control: Use a static-dissipative balance enclosure if handling fine powder to prevent aerosolization.
-
Ventilation: Laboratory air change rates should be
10 air changes per hour (ACH).
PPE Selection Matrix
The choice of gloves is dictated by the solvent vehicle, as the solid itself has low permeation risk unless dissolved.
| PPE Type | Specification | Rationale |
| Respiratory | N95 (minimum) or P100 Respirator | Required if working outside a hood (e.g., spill cleanup). Protects against bioactive dust.[2] |
| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient for powders that can drift behind lenses. |
| Dermal (Gloves) | Nitrile (Double gloved) | Inner: 4 mil Nitrile (dexterity). Outer: 8 mil Nitrile (durability). Note: If dissolved in DCM, use PVA or Silver Shield gloves. |
| Body | Lab Coat (Cotton/Poly) | Buttoned to the neck. Synthetic fibers can melt in a fire; chemically resistant aprons recommended for scale-up (>100g). |
Experimental Handling Protocols
Synthesis & Reaction Setup
The imidazole nitrogen (N-H) is nucleophilic.[6] Reactions often involve deprotonation or alkylation.
Protocol:
-
Drying: Ensure glassware is oven-dried. While the
group adds hydrophobicity, the imidazole ring can hydrogen bond with water, potentially affecting stoichiometry in sensitive couplings (e.g., Buchwald-Hartwig). -
Solvent Choice: Dissolve in anhydrous DMSO or DMF for nucleophilic substitution reactions.
-
Inert Atmosphere: Run reactions under Nitrogen or Argon. This is not strictly for stability but to prevent moisture from interfering with base-mediated steps (e.g., using NaH or
).
Visualization: Handling Workflow
The following diagram illustrates the decision logic for handling this compound safely.
Figure 1: Operational workflow for safe handling, emphasizing dust control during weighing and segregation during disposal.[5]
Emergency Response & First Aid
Fire Fighting Measures
-
Media: Dry chemical,
, water spray, or alcohol-resistant foam. -
Specific Hazard: HF Generation. Firefighters must wear full SCBA. Water spray can be used to knock down corrosive vapors, but do not put water directly into the container if it causes violent spattering.
Spill Cleanup Protocol
-
Evacuate: Clear the immediate area.
-
PPE: Don P100 respirator, double nitrile gloves, and goggles.
-
Containment:
-
Solid: Sweep up carefully to avoid dust generation. Use a HEPA-filter vacuum if available.
-
Solution: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).
-
-
Decontamination: Wipe surfaces with a mild soap solution, followed by water.
First Aid (HF Consideration)
Although this compound is not HF gas, the potential for metabolism or decomposition necessitates caution.
-
Eye Contact: Rinse immediately with water for 15 minutes.[5] Lift eyelids.[3]
-
Skin Contact: Wash with soap and water.[3] If redness persists or if thermal decomposition occurred, apply Calcium Gluconate gel (standard HF protocol) as a precaution and seek medical aid.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center.
Storage & Waste Disposal
Storage Conditions
-
Temperature: Room temperature (15–25°C).
-
Environment: Store in a tightly closed container. Keep away from strong oxidizing agents (e.g., peroxides, permanganates) and strong acids.
-
Light: Store in the dark or amber vials (general precaution for heterocyclic amines).
Waste Disposal[7][12]
-
Classification: Hazardous Chemical Waste.
-
Stream: Halogenated Organic Waste.
-
Labeling: Clearly mark the tag with "Contains Organic Fluorine." This is vital for the waste disposal facility to prevent damage to incinerators not equipped for HF scrubbing.
References
-
PubChem. (n.d.). Compound Summary for Imidazole Derivatives. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). C&L Inventory for Trifluoromethyl imidazoles. Retrieved from [Link]
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Methodological & Application
The Versatile Scaffold: Harnessing 4-(4-(Trifluoromethyl)phenyl)-1H-imidazole in Modern Medicinal Chemistry
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Imidazole Scaffold
The imidazole ring is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold for designing molecules that can bind to a wide array of biological targets.[2] The strategic incorporation of a 4-(trifluoromethyl)phenyl group onto the 4-position of the 1H-imidazole core further enhances its therapeutic potential. The trifluoromethyl group is known to improve metabolic stability, membrane permeability, and binding affinity of drug candidates.[3] This application note provides a comprehensive guide to the use of 4-(4-(trifluoromethyl)phenyl)-1H-imidazole and its derivatives in medicinal chemistry, with a focus on its applications as an anti-inflammatory and anticancer agent. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for its evaluation, and present key data to guide researchers in this exciting field.
Mechanism of Action: A Tale of Two Pathways
Derivatives of this compound have demonstrated significant therapeutic potential primarily through the modulation of key signaling pathways implicated in inflammation and cancer.
Anti-inflammatory Activity via p38 MAP Kinase Inhibition
A prominent mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of p38 mitogen-activated protein kinase (MAPK).[4] p38 MAPK is a key enzyme in the cellular response to inflammatory cytokines and stress, and its activation leads to the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2] By inhibiting p38 MAPK, these imidazole derivatives can effectively dampen the inflammatory cascade.
Figure 1: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound derivatives.
Anticancer Activity through Multi-Target Kinase Inhibition
The anticancer properties of this compound derivatives are often attributed to their ability to inhibit multiple protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[5] While p38 MAPK inhibition can also play a role in certain cancers, other key targets have been identified.
One such target is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival.[6] Overexpression and activation of FAK are common in many types of cancer. Another important target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose dysregulation is a hallmark of numerous malignancies.[7]
Figure 2: Multi-target kinase inhibition by this compound derivatives in cancer.
Experimental Protocols
The following protocols are provided as a guide for evaluating the anti-inflammatory and anticancer activities of this compound derivatives.
Protocol 1: In Vitro p38α MAP Kinase Inhibition Assay
This protocol describes a luminescent kinase assay to determine the in vitro inhibitory activity of test compounds against p38α MAP kinase.
Materials:
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., ATF2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).
-
Add 2 µL of p38α kinase solution to each well.
-
Add 2 µL of a mixture of the kinase substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.[8]
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the test compounds on cancer cell lines.[9]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[10]
Protocol 3: Measurement of TNF-α and IL-6 Production in Macrophages
This protocol describes the use of ELISA to quantify the inhibition of TNF-α and IL-6 production by the test compounds in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3][11]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound (dissolved in DMSO)
-
TNF-α and IL-6 ELISA kits
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production for each concentration of the test compound and determine the IC₅₀ values.
Data Presentation: A Snapshot of Efficacy
The following tables summarize representative data for the biological activities of various this compound derivatives.
Table 1: Anticancer Activity of Imidazole Derivatives (IC₅₀ values in µM)
| Compound ID | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | Reference |
| Derivative 1 | 0.64 | - | - | [12] |
| Derivative 2 | - | 2.63 | - | [8] |
| Derivative 3 | - | - | 5.1 | [13] |
| Derivative 4 | - | - | 7.3 | [13] |
| Derivative 5 | - | 11.1 | 7.5 | [9] |
Table 2: Anti-inflammatory Activity of Imidazole Derivatives (IC₅₀ values)
| Compound ID | p38α MAP Kinase Inhibition (nM) | TNF-α Inhibition (nM) | Reference |
| SB203580 (Reference) | 222.44 | - | [4] |
| Derivative AA6 | 403.57 | - | [4] |
| BIRB 796 (Reference) | - | 1 | |
| Trisubstituted Imidazole 12 | 27.6 | - | [14] |
| Trisubstituted Imidazole 13 | 28 | - | [14] |
| Trisubstituted Imidazole 14 | 31 | - | [14] |
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its derivatives have demonstrated potent anti-inflammatory and anticancer activities through the inhibition of key signaling kinases. The protocols and data presented in this application note provide a solid foundation for researchers to explore the potential of this versatile chemical entity further. Future research should focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties. Additionally, exploring their efficacy in in vivo models of inflammatory diseases and cancer will be crucial for their translation into clinical applications.
References
-
Al-Ostath, A., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 848937. Available from: [Link]
-
Dao, D. Q., et al. (2015). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 7(14), 1765-1793. Available from: [Link]
-
Eslami, M., et al. (2019). Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives. ResearchGate. Available from: [Link]
-
Gok, M. K., et al. (2022). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science, 5(8), 666-681. Available from: [Link]
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. Available from: [Link]
-
Yilmaz, I., et al. (2016). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1731-1736. Available from: [Link]
-
Hu, Y., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4758-4761. Available from: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(13), 4239. Available from: [Link]
-
O'Hagan, D. (2008). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Fluorine Chemistry, 129(7), 584-593. Available from: [Link]
-
Kumar, A., et al. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research, 4(4), 23-28. Available from: [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14776-14820. Available from: [Link]
-
Awasthi, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17937-17950. Available from: [Link]
-
Kim, H. W., et al. (2002). Inhibition of TNF-alpha and IL-6 Production by Aucubin Through Blockade of NF-kappaB Activation RBL-2H3 Mast Cells. Journal of Allergy and Clinical Immunology, 109(1), S123. Available from: [Link]
-
Sharma, A., et al. (2022). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences, 1(4), 184-195. Available from: [Link]
-
The Triphenyl Imidazole (TPI) Scaffold as a Privileged Structure in Drug Discovery: Recent Advances in Multi. (2023). JETIR, 10(8). Available from: [Link]
-
El-Sayed, M. A. A., et al. (2019). In vitro IC50 values (μM) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. ResearchGate. Available from: [Link]
-
Singh, P., et al. (2018). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Available from: [Link]
-
Lee, J. H., et al. (2018). TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples... ResearchGate. Available from: [Link]
-
Kumar, A., et al. (2020). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC Advances, 10(42), 25036-25052. Available from: [Link]
-
Szymańska, E., et al. (2022). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 27(13), 4123. Available from: [Link]
-
Bullington, J., et al. (2006). Inhibitors of unactivated p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 16(23), 6102-6106. Available from: [Link]
-
Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Available from: [Link]
-
Zhang, L., et al. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(2), 340-437. Available from: [Link]
-
Kumar, A., et al. (2013). synthesis and biological evaluation of 1-substituted imidazole derivatives. International Journal of Pharmacy, 3(3), 594-599. Available from: [Link]
-
Pereira, D. M., et al. (2020). Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. Plants, 9(9), 1184. Available from: [Link]
-
Wenglowsky, S., et al. (2012). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. Bioorganic & Medicinal Chemistry Letters, 22(19), 6173-6177. Available from: [Link]
-
Tautermann, C. S. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(23), 14337-14349. Available from: [Link]
Sources
- 1. View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 2. Novel and Stable Dual-Color IL-6 and IL-10 Reporters Derived from RAW 264.7 for Anti-Inflammation Screening of Natural Products | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijmphs.com [ijmphs.com]
protocol for the synthesis of 4-(4-(Trifluoromethyl)phenyl)-1H-imidazole derivatives
Executive Summary
The imidazole pharmacophore is a cornerstone in medicinal chemistry, serving as a bioisostere for histidine, a metal-coordinating ligand in metalloenzymes (e.g., heme oxygenase, CYP450), and a hydrogen bond donor/acceptor. The addition of a trifluoromethyl (
This guide details the "Formamide Cyclization Protocol" , the industry-standard "workhorse" method for synthesizing 4-aryl-1H-imidazoles. It is chosen for its operational simplicity, scalability, and avoidance of expensive isocyanide reagents (TosMIC) required by the Van Leusen route. We provide a self-validating workflow, ensuring high purity (>98%) suitable for biological screening.
Strategic Route Selection
Before initiating synthesis, the researcher must evaluate the available starting materials. While the Van Leusen reaction is elegant for aldehyde precursors, the Formamide route is superior for generating the N-unsubstituted (1H) parent scaffold directly from acetophenones.
Figure 1: Decision matrix for synthetic pathway selection. Route A (Right) is the focus of this protocol due to higher reliability for N-unsubstituted targets.
Primary Protocol: The Formamide Cyclization
This protocol utilizes the condensation of
Reaction Mechanism
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via the formation of an
Figure 2: Simplified mechanistic flow. The reaction requires high temperatures (>150°C) to drive the dual dehydration steps.
Materials & Reagents
| Component | Role | Specification |
| 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one | Precursor | >97% Purity. Warning: Lachrymator |
| Formamide | Reagent/Solvent | Deionized, dry. (Water inhibits cyclization) |
| Ethyl Acetate / Hexanes | Extraction | ACS Grade |
| Sodium Bicarbonate ( | Quench | Saturated Aqueous Solution |
Step-by-Step Methodology
Step 1: Setup (Safety Critical)
-
Context: The starting material is a potent lachrymator (tear gas agent). All weighing and transfers must occur in a functioning fume hood.
-
Apparatus: 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Stoichiometry: Use a large excess of formamide (10–15 equivalents) relative to the bromoketone.
Step 2: The Reaction
-
Charge the RBF with 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (1.0 equiv, e.g., 5.0 mmol, 1.33 g).
-
Add Formamide (15.0 equiv, ~3.0 mL).
-
Heat: Place the flask in a pre-heated oil bath at 160–170°C .
-
Expert Insight: Do not seal the vessel. The reaction generates water vapor and ammonia. A sealed tube may over-pressurize.
-
-
Monitor: Stir for 4–6 hours. The solution will darken from pale yellow to deep orange/brown.
-
TLC Check: Eluent 5% MeOH in DCM. The starting bromoketone (
) should disappear; a new polar spot ( ) will appear.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the dark mixture into ice-cold water (50 mL).
-
Neutralization: Carefully adjust pH to ~8–9 using saturated
. This ensures the imidazole is in its free base form (not protonated). -
Precipitation: In many cases, the product precipitates as a tan solid.
-
If solid forms: Filter, wash with cold water (
mL), and dry. -
If oil forms:[1] Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo.
-
Step 4: Purification
-
Recrystallization (Preferred): Dissolve crude solid in minimum boiling Ethanol. Add water dropwise until turbidity persists. Cool to
C. -
Column Chromatography: If the crude is tarry, purify via silica gel flash chromatography.
-
Gradient: 0%
5% Methanol in Dichloromethane (DCM).
-
Quality Control & Validation
A successful synthesis is validated by the following analytical markers.
| Analytical Method | Expected Result | Interpretation |
| 1H NMR (DMSO- | The C2 proton of imidazole is distinctively deshielded. | |
| 1H NMR (DMSO- | The C5 proton appears slightly upfield of C2. | |
| 19F NMR | Single peak ~ -62 ppm | Confirms integrity of the |
| Mass Spectrometry | Matches formula | |
| Appearance | White to off-white needles | Dark color indicates oxidation/polymerization impurities. |
Self-Validating Checkpoint:
If the 1H NMR shows a broad singlet around
Troubleshooting & Modifications
-
Issue: Low Yield / Tarry Product.
-
Cause: Reaction temperature too high (>190°C) leading to formamide decomposition (polymerization).
-
Solution: Reduce temp to 150°C and extend time.
-
-
Issue: Starting Material Remains.
-
Cause: Water in formamide.
-
Solution: Use fresh formamide or dry it over molecular sieves (4Å) before use.
-
-
Modification for N-Alkylation:
-
If the target is an N-substituted derivative, perform the alkylation after this synthesis using
and alkyl halide in DMF. Note that N1 vs N3 regioselectivity is an issue; 4-substituted imidazoles typically alkylate at the N1 position (distal to the phenyl ring) due to steric hindrance, but mixtures are common.
-
References
-
Bredereck, H., & Theilig, G. (1953). Über die Synthese von Imidazolen aus α-Halogen-ketonen und Formamid. Chemische Berichte.
-
Van Leusen, A. M., et al. (1977). Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[2] Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. Journal of Organic Chemistry.
-
Li, Z., et al. (2023).[3] A cycloruthenated 2-phenylimidazole: chromogenic sensor for nitrite in acidic buffer. New Journal of Chemistry.
-
Ossila Ltd. 1-[2-(Trifluoromethyl)phenyl]imidazole Product Specification & Applications.
-
Organic Chemistry Portal. Van Leusen Imidazole Synthesis.
Sources
Application Note: Trifluoromethyl-Imidazoles in Advanced Material Science
Executive Summary
The incorporation of trifluoromethyl (
Part 1: The Fluorine Effect – Mechanistic Grounding
To deploy
Electronic Modulation
In a standard imidazole, the N3 nitrogen is basic (
-
Effect 1 (Acidity): The N-H proton becomes significantly more acidic, enhancing hydrogen-bond donor capability.
-
Effect 2 (Oxidation Resistance): The HOMO energy level is lowered, making the ring resistant to oxidative degradation—a critical feature for battery electrolytes operating above 4.5 V.
-
Effect 3 (Hydrophobicity): The bulky, fluorinated shell creates a "teflon-like" micro-environment, repelling water and increasing solubility in organic matrices.
Decision Logic for Material Selection
Figure 1: Decision matrix for selecting specific trifluoromethyl-imidazole derivatives based on performance metrics.
Part 2: Application A – High-Performance Ionic Liquids (Electrolytes)
Context: Lithium-ion batteries (LIBs) require electrolytes that do not decompose at high voltages. Standard alkyl-imidazoles oxidize around 4.0 V.
Comparative Data: Fluorinated vs. Non-Fluorinated
The following data highlights the impact of the trifluoroethyl group attached to the imidazole nitrogen compared to a standard ethyl group.
| Property | [EMIm][TFSI] (Standard) | [CF3-EMIm][TFSI] (Fluorinated) | Impact |
| Viscosity (cP) | 34 | 48 | Slight increase due to H-bonding |
| Conductivity (mS/cm) | 8.8 | 6.5 | Acceptable trade-off for stability |
| Oxidation Potential (V) | ~4.3 | 5.7 | Critical Enabling Feature |
| Thermal Decomposition | 360°C | 410°C | Enhanced safety profile |
Protocol: Synthesis of [1-(2,2,2-trifluoroethyl)-3-methylimidazolium] [TFSI]
Target: A high-voltage stable electrolyte.
Reagents:
-
1-Methylimidazole (freshly distilled)[1]
-
2,2,2-Trifluoroethyl tosylate (alkylating agent)
-
LiTFSI (Lithium bis(trifluoromethanesulfonyl)imide)
-
Acetonitrile (anhydrous)
Step-by-Step Workflow:
-
Quaternization: In a high-pressure glass vessel, mix 1-methylimidazole (1.0 eq) with 2,2,2-trifluoroethyl tosylate (1.1 eq). Note: The
group reduces the reactivity of the alkylating agent; heating to 110°C for 24h is required. -
Purification 1: Wash the resulting solid/oil with diethyl ether (
) to remove unreacted starting materials. Dry under vacuum.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Anion Exchange (Metathesis): Dissolve the intermediate tosylate salt in water. Add an aqueous solution of LiTFSI (1.1 eq). The hydrophobic [TFSI] ionic liquid will separate as a dense bottom layer.
-
Purification 2: Wash the IL layer with deionized water until no silver nitrate precipitate is observed in the wash water (removal of halide/tosylate traces).
-
Drying: Dry at 80°C under high vacuum (<0.1 mbar) for 12 hours. Critical: Water content must be <10 ppm for battery use.
Part 3: Application B – Fluorinated Polyimides (Optoelectronics)
Context: Polyimides are used in flexible displays and aerospace. Introducing
Mechanism of Action
The bulky
-
Result: Lower packing density
Lower dielectric constant (better signal speed in electronics). -
Result: Disruption of
-stacking Colorless, transparent films (essential for flexible OLEDs).
Synthesis Strategy
Use 2-(4-aminophenyl)-4,5-diphenyl-1H-imidazole derivatives where the phenyl rings bear
Part 4: Detailed Synthetic Protocols (The "How-To")
To access these materials, one must first synthesize the
Protocol: Radical C-H Trifluoromethylation (Langlois Method)
This protocol avoids expensive catalysts and uses stable solid reagents.
Scope: Functionalization of Imidazoles at C2 or C4 positions.
Reagents:
-
Substrate: 1-Methylimidazole (or polymer precursor)[1]
-
Reagent: Sodium Triflinate (
, Langlois Reagent) - 3.0 eq -
Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq) - 5.0 eq
-
Solvent: DCM/Water (biphasic 2:1)
Step-by-Step:
-
Setup: To a vial equipped with a magnetic stir bar, add the imidazole substrate (0.5 mmol), Sodium Triflinate (1.5 mmol), and DCM (2 mL).
-
Initiation: Add water (1 mL) followed by TBHP (2.5 mmol) dropwise at room temperature.
-
Reaction: Seal the vial and stir vigorously at ambient temperature for 12–24 hours. Observation: The biphasic system requires rapid stirring to ensure radical transfer.
-
Quench: Add saturated
solution (2 mL) to neutralize excess peroxide. -
Extraction: Extract with DCM (
). Dry organics over .[2] -
Validation:
- NMR: Look for a singlet around -63 ppm.
-
Mass Spec: Confirm M+68 mass shift.
Synthetic Pathway Diagram
Figure 2: Workflow for the direct C-H trifluoromethylation of imidazole substrates using Langlois reagent.
Part 5: Safety & Handling (Energetic Materials Context)
When working with Nitro-CF3-Imidazoles (Energetic Materials), standard lab safety is insufficient.
-
Density/Power: The combination of Nitro (
) and Trifluoromethyl ( ) groups creates molecules with densities and high detonation velocities [3]. -
Precaution: Small scale (<100 mg) synthesis only behind blast shields.
-
Incompatibility: Avoid contact with strong reducing agents or amines during storage, as this can trigger decomposition.
References
-
Synthesis of new fluorinated imidazolium ionic liquids and their prospective function as the electrolytes for lithium-ion batteries. Source: Journal of Fluorine Chemistry / ResearchGate URL:[Link]
-
Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides. Source: RSC Advances URL:[Link]
-
5-Nitramino-3-Trifluoromethyl-1H-1,2,4-Triazole (JZX-1) and its Energetic Salts. (Note: Mechanistic analog for imidazole energetics). Source: Chemistry - A European Journal / ResearchGate URL:[Link]
-
Innate C-H trifluoromethylation of heterocycles. Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
Sources
4-(4-(Trifluoromethyl)phenyl)-1H-imidazole as an intermediate for pharmaceuticals
High-Purity Intermediate for Kinase Inhibitor Scaffolds and Bioisosteric Drug Design [1]
Strategic Significance in Drug Discovery[1][2]
In the landscape of modern medicinal chemistry, 4-(4-(Trifluoromethyl)phenyl)-1H-imidazole (TFPI) represents a critical "privileged structure." Its value is derived from the synergistic combination of the imidazole heterocycle and the trifluoromethyl (
The "Fluorine Effect"
The para-trifluoromethyl group is not merely a lipophilic bulking agent; it serves two specific mechanistic functions:
-
Metabolic Blockade: The
group at the para-position of the phenyl ring effectively blocks CYP450-mediated hydroxylation, a common metabolic clearance pathway for phenyl-containing drugs. This significantly extends the half-life ( ) of the parent compound. -
Electronic Modulation: The strong electron-withdrawing nature of the
group ($ \sigma_p \approx 0.54 $) lowers the electron density of the phenyl ring, influencing stacking interactions within protein binding pockets.
The Imidazole Pharmacophore
The 1H-imidazole core acts as a monodentate ligand for metalloenzymes (e.g., Heme iron in CYP enzymes or NOS) and a hydrogen bond donor/acceptor in kinase hinge regions. In p38 MAP kinase inhibitors (e.g., analogs of SB203580), the imidazole nitrogen is the critical anchor point.
Chemical Profile
| Property | Value / Description |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 212.17 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| LogP (Predicted) | ~2.3 (Moderate Lipophilicity) |
| pKa (Imidazole) | ~6.0 (Conjugate acid) |
| Solubility | Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water |
Synthesis Protocol: The Formamide Cyclization Route
While various routes exist (e.g., Van Leusen synthesis), the cyclization of
Reaction Scheme
Figure 1: Workflow for the synthesis of TFPI via formamide cyclization.
Detailed Methodology
Safety Warning: Formamide is a reproductive toxin. All operations must be performed in a fume hood. The reaction requires high temperatures (
Materials
-
Precursor: 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (1.0 eq)
-
Reagent/Solvent: Formamide (10-15 volumes relative to precursor mass)
-
Workup: Distilled Water, Ethyl Acetate (for extraction if precipitation fails), Sodium Bicarbonate.
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Charge the flask with 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (e.g., 10 g, 37.4 mmol). Add Formamide (100 mL).
-
Reaction:
-
Heat the mixture to 170–180°C . The solid will dissolve, and the solution will darken (amber to dark brown).
-
Maintain reflux for 4–6 hours . Monitor by TLC (System: 5% MeOH in DCM). The starting bromide (
) should disappear, and a lower spot (product) should appear.
-
-
Quench & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into 500 mL of ice-cold water with vigorous stirring.
-
Scenario A (Precipitate forms): If a solid precipitates, filter via vacuum filtration. Wash the cake with water (
mL) and hexanes ( mL) to remove formamide residues. -
Scenario B (Oiling out): If the product oils out, neutralize with sat.
to pH ~8, extract with Ethyl Acetate ( mL), dry over , and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water or Toluene.
-
Target Yield: 50–70%.
-
Pharmaceutical Applications & SAR Logic[3]
TFPI is primarily utilized as a scaffold for p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors , which are targets for anti-inflammatory drugs (Rheumatoid Arthritis, Crohn's Disease).
Mechanism of Action (Molecular Docking Context)
The 4-aryl-1H-imidazole core mimics the adenine ring of ATP.
-
Hinge Binding: The pyridine-like nitrogen (N3) of the imidazole accepts a hydrogen bond from the backbone amide of the kinase hinge region (typically Met109 in p38
). -
Hydrophobic Pocket: The 4-(trifluoromethyl)phenyl group occupies the hydrophobic "Selectivity Pocket" (often adjacent to the Gatekeeper residue, Thr106). The
group enhances van der Waals contact within this lipophilic cleft.
Figure 2: Structure-Activity Relationship (SAR) mapping of TFPI in kinase inhibition.
Quality Control & Characterization
To ensure the intermediate is suitable for downstream GMP synthesis, the following specifications must be met.
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm.
-
Acceptance Criteria: Purity > 98.0% (Area %).
NMR Validation ( and )
-
Solvent: DMSO-
-
NMR (400 MHz):
- 12.3-12.5 (br s, 1H, NH) - Tautomeric proton
- 7.90 (s, 1H, Imidazole C2-H)
- 7.75 (d, 2H, Ar-H ortho to Imidazole)
-
7.65 (d, 2H, Ar-H ortho to
) - 7.50 (s, 1H, Imidazole C5-H)
-
NMR: Single singlet around
-61 to -63 ppm (relative to ).
References
- Bredereck Synthesis Foundation: Bredereck, H., & Theilig, G. (1953). Chemische Berichte, 86(1), 88-96.
-
p38 MAPK Inhibitor SAR: Laufer, S. A., et al. (2002). "Discovering the P38 MAPK Inhibitor Pharmacophore." Journal of Medicinal Chemistry, 45(13), 2733–2740. Link
-
Fluorine in Med Chem: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link
-
Van Leusen Synthesis Alternative: Sisko, J., et al. (2000). "An investigation of the Van Leusen imidazole synthesis." The Journal of Organic Chemistry, 65(5), 1516-1524. Link
Sources
Application Note: Screening 4-(4-(Trifluoromethyl)phenyl)-1H-imidazole for Antifungal Activity
Introduction & Pharmacophore Rationale[1]
This application note details the validation protocol for 4-(4-(Trifluoromethyl)phenyl)-1H-imidazole , a critical pharmacophore in the development of next-generation azole antifungals.
The Structural Advantage
The candidate molecule combines an imidazole ring—essential for coordinating with the heme iron of the fungal enzyme lanosterol 14
-
Lipophilicity: The trifluoromethyl (
) group significantly increases the partition coefficient (LogP), enhancing passive diffusion through the fungal cell wall and plasma membrane. -
Metabolic Stability: The strong C-F bonds protect the phenyl ring from oxidative metabolism (e.g., hydroxylation), potentially extending the compound's half-life compared to non-fluorinated analogs.
-
Electronic Effects: The electron-withdrawing nature of the
group modulates the pKa of the imidazole nitrogen, optimizing its binding affinity to the heme iron target.
Scope of Screening
This guide covers the complete in vitro screening workflow:
-
Potency: Minimum Inhibitory Concentration (MIC) via CLSI M27-A4 standards.
-
Lethality: Minimum Fungicidal Concentration (MFC).
-
Mechanism: Ergosterol biosynthesis inhibition via UV spectrophotometry.
-
Selectivity: Cytotoxicity profiling to determine the Selectivity Index (SI).
Experimental Workflow Visualization
The following diagram outlines the logical progression of the screening campaign, containing "Go/No-Go" decision nodes to ensure resource efficiency.
Figure 1: Decision-tree workflow for antifungal candidate validation. Green nodes indicate advanced validation stages.
Protocol 1: Minimum Inhibitory Concentration (MIC)
Standard: Clinical and Laboratory Standards Institute (CLSI) M27-A4 (Yeasts).[1]
Reagents & Preparation
-
Medium: RPMI 1640 with L-glutamine, without bicarbonate.
-
Buffer: 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid), adjusted to pH 7.0 ± 0.1.
-
Solvent: DMSO (Dimethyl sulfoxide).
-
Control Drug: Fluconazole (Standard) or Voriconazole.
Compound Preparation[3][4][5][6]
-
Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 1600 µg/mL . Vortex for 30 seconds to ensure complete solubilization.
-
Dilution Plate: Prepare a 2-fold serial dilution in RPMI 1640/MOPS. The final test range in the microplate should be 0.03 µg/mL to 64 µg/mL .
-
Critical: Ensure the final DMSO concentration in the test well is
to avoid solvent toxicity.
-
Assay Procedure
-
Inoculum Prep: Pick 5 colonies of Candida albicans (e.g., ATCC 90028) from a 24-hour Sabouraud Dextrose Agar (SDA) plate. Suspend in sterile saline to reach 0.5 McFarland standard (
CFU/mL). -
Dilution: Dilute the suspension 1:2000 in RPMI 1640/MOPS to achieve a final inoculum of
CFU/mL . -
Plating: Add 100 µL of diluted compound and 100 µL of inoculum to a 96-well U-bottom microplate.
-
Incubation: Incubate at 35°C for 24–48 hours in ambient air.
Data Interpretation
The MIC is defined as the lowest concentration causing a 50% reduction in turbidity (prominent decrease) compared to the drug-free growth control.
| Parameter | Criteria |
| Susceptible (S) | MIC |
| Intermediate (I) | MIC = 4 µg/mL |
| Resistant (R) | MIC |
| Note: Breakpoints are based on Fluconazole standards; novel compounds are comparative. |
Protocol 2: Minimum Fungicidal Concentration (MFC)
Purpose: To determine if the compound is fungistatic (inhibits growth) or fungicidal (kills).
Procedure
-
Identify the MIC well and all wells with concentrations above the MIC from Protocol 1.
-
Remove 20 µL from each clear well.
-
Spot onto a fresh SDA plate.
-
Incubate at 35°C for 48 hours.
Interpretation
-
MFC Value: The lowest concentration yielding
colonies (representing killing of the initial inoculum). -
Fungicidal: MFC/MIC ratio
. -
Fungistatic: MFC/MIC ratio
.
Protocol 3: Mechanism of Action (Ergosterol Quantitation)
Hypothesis: If the imidazole ring binds CYP51, ergosterol levels will drop, and methylated precursors (e.g., lanosterol) will accumulate.
Sterol Extraction Method (Saponification)[7]
-
Culture: Grow C. albicans in 50 mL Sabouraud broth with sub-lethal concentrations of the test compound (e.g., MIC/2) for 16 hours.
-
Harvest: Centrifuge at 2700
g for 5 min; wash cells with water. -
Lysis: Resuspend pellet in 3 mL of 25% alcoholic KOH (25g KOH + 35mL sterile water + 100% Ethanol to 100mL).
-
Saponification: Vortex for 1 minute. Incubate at 85°C for 1 hour in a water bath.
-
Extraction: Allow to cool. Add 1 mL sterile water and 3 mL n-heptane . Vortex vigorously for 3 minutes.
-
Separation: Allow layers to separate. Transfer the upper heptane layer (containing sterols) to a fresh glass tube.
Spectrophotometric Analysis
Scan the heptane extract between 230 nm and 300 nm .
-
Ergosterol Signature: A four-peak curve with maxima at 281.5 nm and 293 nm.
-
Precursor (Dehydroergosterol) Signature: Intense absorption near 230 nm .
Pathway Visualization
Figure 2: Mechanism of Action. The compound targets CYP51, causing Lanosterol accumulation and Ergosterol depletion.
Safety & Selectivity (Cytotoxicity)
Rationale: Imidazoles can cross-react with human CYP450 enzymes. High selectivity is required.
Protocol Summary (MTT Assay)
-
Cells: HepG2 (Liver) or A549 (Lung) mammalian cells.
-
Treatment: Expose cells to compound gradients (1–100 µg/mL) for 24 hours.
-
Readout: Add MTT reagent; measure absorbance at 570 nm.
-
Calculation: Determine
(Concentration cytotoxic to 50% of cells).
Selectivity Index (SI) Calculation
-
Target: An SI
is generally considered a promising lead for further development.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[2] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). Wayne, PA: CLSI.[2]
-
Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 37(10), 3332–3337.
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
-
Pfaller, M. A., et al. (2008).[3] Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4. International Journal of Antimicrobial Agents.
Sources
developing anti-inflammatory agents from imidazole compounds
Application Note: Strategic Development of Imidazole-Based Anti-Inflammatory Agents
Abstract
The imidazole ring is a "privileged scaffold" in medicinal chemistry, central to the design of p38 mitogen-activated protein kinase (MAPK) inhibitors and cyclooxygenase (COX) inhibitors. This guide provides a comprehensive technical framework for developing imidazole derivatives as anti-inflammatory agents.[1] It integrates Structure-Activity Relationship (SAR) logic with a self-validating screening workflow using the RAW 264.7 macrophage model, ensuring that observed bioactivity is distinct from cytotoxicity.
Rational Design & SAR: The Imidazole Pharmacophore
To develop potent anti-inflammatory agents, one must move beyond random synthesis to rational design targeting specific inflammatory pathways, primarily p38 MAPK and COX-2 .
The p38 MAPK Inhibition Model (The SB203580 Paradigm)
The pyridinyl-imidazole motif (exemplified by SB203580) acts as an ATP-competitive inhibitor.[2][3]
-
N3 Nitrogen: Acts as a critical hydrogen bond acceptor for the NH group of Met109 in the ATP-binding pocket of p38 kinase.
-
C4 Position (Aryl Group): Typically a 4-fluorophenyl group. This hydrophobic moiety occupies the hydrophobic pocket I.
-
C5 Position (Pyridyl Group): The 4-pyridyl ring is essential. It interacts with the hydrophilic pocket and creates a key hydrogen bond.
-
C2 Position: Substituents here (e.g., sulfoxides, amides) modulate solubility and pharmacokinetic properties but must not sterically hinder ATP pocket entry.
The COX-2 Inhibition Model
For COX-2 selectivity, the imidazole ring serves as a central template to orient two aryl rings at adjacent carbons (vicinal diaryl heterocycles).
-
Selectivity Determinant: A rigid sulfonyl (
) or sulfonamide ( ) group on one of the aryl rings inserts into the secondary pocket of COX-2 (Arg513), which is absent in COX-1.
Synthesis Strategy: Accessing the Scaffold
While multiple routes exist, the Debus-Radziszewski Imidazole Synthesis is the most robust for generating diverse libraries of 2,4,5-trisubstituted imidazoles.
-
Reaction: Condensation of a dicarbonyl (e.g., benzil), an aldehyde, and ammonia (or ammonium acetate).
-
Advantage: It is a multicomponent reaction (MCR) amenable to high-throughput synthesis.
-
Green Chemistry Adaptation: Recent protocols utilize microwave irradiation or ionic liquids to improve yields and reduce solvent waste.
Validated Screening Protocols
The following protocols form a "Self-Validating System." You cannot claim anti-inflammatory activity without simultaneously proving cell viability.
Experimental Workflow Visualization
Figure 1: The hierarchical screening workflow. Cytotoxicity testing is the gatekeeper to prevent false positives caused by cell death.
Protocol A: The Gatekeeper – Cell Viability Assay (MTT)
Purpose: To ensure that a reduction in inflammatory markers is due to pathway inhibition, not cell death.
Materials:
-
RAW 264.7 cells (ATCC TIB-71).
-
MTT Reagent (5 mg/mL in PBS).
-
DMSO (Solubilizing agent).
Procedure:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate overnight. -
Treatment: Treat cells with imidazole derivatives (0.1 – 100
M) for 24 hours. Include a Vehicle Control (0.1% DMSO). -
Labeling: Add 20
L MTT solution to each well. Incubate for 4 hours at 37°C. -
Solubilization: Aspirate medium carefully. Add 150
L DMSO to dissolve purple formazan crystals. -
Measurement: Read absorbance at 570 nm .
-
Validation Criteria: Only concentrations yielding >80% viability compared to control proceed to Protocol B.
Protocol B: The Functional Screen – Nitric Oxide (NO) Inhibition
Purpose: Quantify the inhibition of NO, a primary pro-inflammatory mediator induced by iNOS.
Materials:
-
Lipopolysaccharide (LPS) from E. coli O111:B4.[4]
-
Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).
-
Positive Control: Dexamethasone (1
M) or SB203580 (10 M).
Procedure:
-
Pre-treatment: Incubate RAW 264.7 cells with test compounds (at non-toxic doses determined in Protocol A) for 1 hour .
-
Why? Pre-treatment allows the drug to enter the cell and bind the target (e.g., p38) before the inflammatory cascade triggers.
-
-
Induction: Add LPS (Final concentration: 1
g/mL ). Incubate for 18–24 hours.[5] -
Griess Reaction:
-
Quantification: Measure absorbance at 540 nm .
-
Analysis: Calculate Nitrite concentration using a
standard curve (0–100 M).[4]
Data Calculation:
Mechanistic Elucidation: The Signaling Pathway[7]
Once a "Hit" is identified (e.g., NO inhibition > 50% at 10
Signaling Pathway Visualization
Figure 2: The mechanism of action. Imidazole derivatives typically target the p38 MAPK node, preventing downstream cytokine transcription.
Validation Experiment (Western Blot):
-
Target: Phosphorylated-p38 (p-p38) vs. Total p38.
-
Expectation: A true p38 inhibitor (like SB203580) binds the catalytic pocket.[3] It may not prevent phosphorylation of p38 by upstream kinases (MKK3/6) but will prevent p38 from phosphorylating its downstream substrate, MAPKAPK-2 .
-
Note: Therefore, measuring p-HSP27 (a substrate of MAPKAPK-2) is often a more accurate readout for imidazole efficacy than p-p38 itself.
Data Presentation & Statistical Rigor
Report your data using the following structure to ensure reproducibility.
Table 1: Summary of Anti-Inflammatory Activity
| Compound ID | Structure Type | Cytotoxicity | NO Inhibition | Selectivity Index ( |
| Img-01 | 2,4,5-Trisubstituted | > 100 | 5.2 ± 0.4 | > 19.2 |
| Img-02 | 1,2-Disubstituted | 45.0 | 40.0 | 1.1 (Toxic) |
| SB203580 | Reference Std | > 100 | 0.6 ± 0.1 | > 166 |
-
Statistical Test: Use One-way ANOVA followed by Dunnett’s post-hoc test. Significance should be set at
.[5] -
Replicates:
independent biological replicates.
References
-
Kumar, S., et al. (2024). "A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives." Asian Journal of Research in Chemistry. Link
-
Lee, J. C., et al. (1994).[3] "A protein kinase involved in the regulation of inflammatory cytokine biosynthesis."[2] Nature, 372, 739-746.[3] (The seminal paper identifying p38 as the target of imidazole SB203580). Link
-
Green, L. C., et al. (1982). "Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids." Analytical Biochemistry, 126(1), 131-138. (The standard protocol for Griess Assay). Link
-
BenchChem. (2025).[4][7] "Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds." (Detailed RAW 264.7 protocols). Link
-
Cuenda, A., et al. (1995). "SB203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1." FEBS Letters, 364(2), 229-233. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SB203580 | Cell Signaling Technology [cellsignal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Analytical Quantification of 4-(4-(Trifluoromethyl)phenyl)-1H-imidazole
This Application Note is structured as a comprehensive technical guide for the quantification of 4-(4-(Trifluoromethyl)phenyl)-1H-imidazole (CAS: 37148-86-0).[1] It addresses the specific physicochemical challenges of this fluorinated heterocycle, including tautomerism and basicity, providing robust protocols for both QC (HPLC-UV) and bioanalysis (LC-MS/MS).
Executive Summary & Chemical Context
This compound is a critical pharmacophore found in various kinase inhibitors (e.g., p38 MAPK inhibitors) and a versatile building block for fluorinated ligands.[1] Analytical quantification of this molecule presents two primary challenges:
-
Basicity & Silanol Interaction: The imidazole nitrogen (pKa ~6.0–7.[1]0) is prone to protonation, leading to peak tailing on traditional silica-based columns due to secondary silanol interactions.[1]
-
Tautomeric Equilibrium: The molecule exists in rapid equilibrium between the 4-substituted (1H) and 5-substituted (3H) tautomers.[1] Analytical methods must ensure these elute as a single, sharp peak rather than a split or broadened band.[1]
This guide provides two distinct validated workflows:
-
Protocol A (HPLC-UV/PDA): For purity assessment, reaction monitoring, and high-concentration quantification.
-
Protocol B (LC-MS/MS): For trace impurity profiling or quantification in complex biological matrices (plasma/tissue).[1]
Chemical Properties & Method Selection
| Property | Value / Characteristic | Analytical Implication |
| Solubility | Soluble in MeOH, DMSO, ACN; Low in water (neutral pH).[1] | Dissolve standards in MeOH or DMSO. |
| pKa (Est.) | ~5.8 – 6.5 (Imidazole N) | Mobile phase pH must be controlled (>1.5 units from pKa) to ensure stable ionization state.[1] |
| UV Max | ~260–270 nm (Predicted) | Use PDA (200–400 nm) for initial scan; 265 nm recommended for quantitation.[1] |
| LogP | ~2.5 (Moderately Lipophilic) | C18 Reverse Phase is the ideal retention mechanism.[1] |
Method Selection Decision Tree
Protocol A: High-Performance Liquid Chromatography (HPLC-UV)
Objective: Routine quantification and purity analysis. Rationale: A "Base-Deactivated" C18 column is used with a low pH mobile phase.[1] The low pH (approx 2.5–3.[1]0) ensures the imidazole is fully protonated (cationic), improving solubility and preventing retention time shifts caused by partial ionization.
Instrumentation & Conditions
-
System: HPLC with Photodiode Array (PDA) or UV Detector.[1][2]
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Phenomenex Luna C18(2)). Note: End-capping is non-negotiable to prevent tailing.
-
Column Temp: 30°C.
-
Injection Volume: 5–10 µL.
-
Detection: 265 nm (Primary), 210 nm (Secondary for impurities).
Mobile Phase Preparation
-
Solvent A (Aqueous): 0.1% Phosphoric Acid in Water (pH ~2.[1]5) OR 20 mM Potassium Phosphate Buffer (pH 3.0).
-
Why Phosphate? It suppresses silanol activity better than formic acid in UV methods, resulting in sharper peaks for basic imidazoles.[1]
-
-
Solvent B (Organic): Acetonitrile (HPLC Grade).[1]
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Phase |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Standard Preparation
-
Stock Solution (1 mg/mL): Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in Methanol.[1]
-
Working Standards: Dilute Stock with Mobile Phase A:Acetonitrile (50:50) to create a curve: 1, 5, 10, 50, 100 µg/mL.
Protocol B: LC-MS/MS Quantification[1]
Objective: High-sensitivity quantification in biological matrices or trace impurity analysis. Rationale: Electrospray Ionization (ESI) in positive mode is highly efficient for imidazoles due to the basic nitrogen. Formic acid is used instead of phosphate to prevent source contamination.[1]
Mass Spectrometry Parameters
-
Ionization: ESI Positive (+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M+H]⁺ = 213.17 m/z
MRM Transition Optimization Table: Note: Voltages are instrument-dependent (e.g., Sciex vs. Waters). Perform a "Product Ion Scan" to verify.
| Precursor (m/z) | Product (m/z) | Loss ID | Collision Energy (eV) | Role |
| 213.2 | 186.1 | Loss of HCN (Imidazole ring break) | 20–30 | Quantifier |
| 213.2 | 166.1 | Loss of F/HF fragments | 35–45 | Qualifier |
| 213.2 | 145.1 | Phenyl-CF3 fragmentation | 40–50 | Qualifier |
LC Conditions (LC-MS Compatible)
-
Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm). CSH (Charged Surface Hybrid) technology is superior for basic compounds in low ionic strength buffers.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient: 5% B to 95% B over 8 minutes.
Sample Extraction (Biological Matrix)[1]
-
Technique: Protein Precipitation (PPT).[1]
Analytical Workflow & Troubleshooting
Workflow Diagram
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (>1.5) | Silanol interactions with imidazole nitrogen.[1] | 1. Ensure column is "End-capped".2.[1] Add 5mM Ammonium Formate to mobile phase.3. Lower pH to <3.[1]0. |
| Split Peaks | Tautomer separation or solvent mismatch. | 1.[1] Increase column temperature to 40°C (speeds up tautomer exchange).2. Ensure sample solvent matches initial mobile phase strength.[1] |
| Retention Shift | pH instability.[1] | Imidazoles are sensitive to pH near pKa (6-7).[1][5] Use robust buffering (Phosphate/Formate) rather than just acid addition.[1] |
References
-
National Institutes of Health (NIH). (2020).[1] HPLC Determination of Imidazoles with Variant Anti-Infective Activity. Retrieved January 30, 2026, from [Link]
-
Chromatography Forum. (2013).[1] RP HPLC method for Imidazole - Discussion on pH and retention. Retrieved January 30, 2026, from [Link]
Sources
- 1. 1H-Imidazole, 4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
High-Efficiency Synthesis of Kinase Inhibitor Cores: The 4-(4-(Trifluoromethyl)phenyl)-1H-imidazole Scaffold
Executive Summary
The imidazole heterocycle is a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Among these, 4-(4-(trifluoromethyl)phenyl)-1H-imidazole represents a critical pharmacophore used to target p38 Mitogen-Activated Protein Kinase (p38 MAPK) , B-Raf , and Tie-2 kinases.
This guide details the synthesis, functionalization, and biological application of this scaffold.[1][2] The trifluoromethyl group (
Scientific Rationale & Mechanism
The Pharmacophore
In many kinase inhibitors (e.g., the pyridinyl-imidazole class exemplified by SB203580 and SCIO-469), the imidazole ring functions as the central hub.
-
N3 Nitrogen: Acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Met109 in p38
). -
C4-Aryl Group: The 4-(trifluoromethyl)phenyl moiety extends into the hydrophobic pocket behind the ATP binding site. The electron-withdrawing
group modulates the acidity of the imidazole N-H (if free) or the basicity of N3, tuning the hydrogen bond strength.
Metabolic Stability
The incorporation of fluorine is a strategic bioisostere. Replacing a hydrogen or methyl group with
Experimental Protocols
Protocol A: Van Leusen Synthesis of this compound
This protocol utilizes the Van Leusen reaction, a robust multicomponent cyclization that avoids the harsh conditions of traditional condensation methods.
Reagents:
-
4-(Trifluoromethyl)benzaldehyde (1.0 equiv)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 equiv)[3]
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: Methanol (
) / Dimethoxyethane (DME) (2:1 ratio)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)benzaldehyde (10 mmol, 1.74 g) in a mixture of MeOH (20 mL) and DME (10 mL).
-
Addition: Add TosMIC (11 mmol, 2.15 g) to the solution. Stir for 5 minutes at room temperature to ensure homogeneity.
-
Cyclization: Add anhydrous
(20 mmol, 2.76 g) in one portion. -
Reaction: Reflux the mixture at 70–80°C for 3–4 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The aldehyde spot (
) should disappear, and a lower running imidazole spot ( ) should appear. -
Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure.
-
Extraction: Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (
). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate. Purify the crude solid by recrystallization from /Hexanes or flash column chromatography (Gradient: 0 5% MeOH in DCM).
Yield: Typically 75–85% as a white to off-white solid.
QC Check:
Protocol B: Regioselective C-2 Arylation (Core Functionalization)
To create a potent kinase inhibitor, the imidazole core must often be coupled to a "hinge binder" (e.g., a pyridine or pyrimidine) at the C-2 position.
Method: Palladium-Catalyzed C-H Activation (Direct Arylation)
Reagents:
-
This compound (from Protocol A)[4]
-
2-Bromopyridine (1.2 equiv)
-
Catalyst:
(5 mol%) -
Ligand:
(10 mol%) -
Base:
(2.0 equiv) -
Solvent: DMF or Dioxane
Procedure:
-
Setup: In a pressure tube or microwave vial, combine the imidazole substrate (1.0 mmol), 2-bromopyridine (1.2 mmol),
(11 mg), (26 mg), and (650 mg). -
Inert Atmosphere: Purge the vessel with Argon for 5 minutes. Add dry DMF (5 mL).
-
Heating: Seal the tube and heat at 140°C for 12–16 hours (or 160°C for 1 hour in a microwave reactor).
-
Isolation: Filter through a Celite pad to remove inorganic salts. Dilute with water and extract with EtOAc.
-
Purification: Silica gel chromatography is essential to separate the C-2 arylated product from any N-arylated byproducts (though C-2 is favored under these specific conditions due to the directing effect of the imidazole nitrogen).
Visualizing the Mechanism
Diagram 1: Van Leusen Synthesis Pathway
This flowchart illustrates the chemical logic converting the aldehyde to the imidazole core.
Caption: The Van Leusen reaction sequence: condensation, base-mediated cycloaddition, and elimination to yield the aromatic imidazole.[3]
Diagram 2: Kinase Binding Mode (p38 MAPK)
This diagram models the interaction of the synthesized inhibitor within the ATP binding pocket of p38
Caption: Schematic of the imidazole inhibitor binding in the p38
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Protocol A) | Incomplete deprotonation of TosMIC | Ensure |
| Regioselectivity (Protocol B) | N-arylation vs. C-arylation | Use non-polar solvents (Dioxane) and bulky ligands ( |
| Solubility Issues | High lipophilicity of CF3 group | Use DMSO/MeOH mixtures for biological assays. For synthesis, use DCM/MeOH mixtures for purification. |
| Starting Material Remaining | Aldehyde unreactive | Add a catalytic amount of acetic acid to facilitate imine formation before adding base. |
References
-
Van Leusen Imidazole Synthesis: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of imidazoles from aldehydes and tosylmethyl isocyanide." Journal of Organic Chemistry, 1977. Link
-
p38 Kinase Inhibitor Design: Boehm, J. C., & Adams, J. L. "Pharmacophore discovery: The rational design of p38 MAP kinase inhibitors." Expert Opinion on Drug Discovery, 2000. Link
-
SCIO-469 (Talmapimod) Structure & Activity: Hideshima, T., et al. "A novel p38 MAPK inhibitor, SCIO-469, suppresses multiple myeloma cell proliferation and angiogenesis."[7] Blood, 2004. Link
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link
-
C-H Activation of Imidazoles: Bellina, F., & Rossi, R. "Regioselective functionalization of the imidazole ring via transition metal-catalyzed C–H bond activation." Advanced Synthesis & Catalysis, 2010. Link
Sources
- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. grokipedia.com [grokipedia.com]
- 4. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: High-Precision Functionalization of 4-(4-(Trifluoromethyl)phenyl)-1H-imidazole
Abstract & Strategic Significance
The scaffold 4-(4-(trifluoromethyl)phenyl)-1H-imidazole is a "privileged structure" in medicinal chemistry, serving as the pharmacophore core for numerous kinase inhibitors, most notably p38 MAP kinase inhibitors (e.g., analogs of SB203580) and BRAF inhibitors . The trifluoromethyl (
This guide addresses the two primary synthetic challenges associated with this scaffold:
-
Tautomeric Ambiguity: Controlling regioselectivity during N-alkylation (1,4- vs. 1,5-isomers).
-
Electronic Deactivation: Overcoming the deactivated nature of the ring for Electrophilic Aromatic Substitution (EAS) at the C5 position.
Chemical Architecture & Tautomerism
Before initiating functionalization, researchers must understand the tautomeric equilibrium. In solution, the parent compound exists as a rapid equilibrium between the 1,4-tautomer and the 1,5-tautomer .[1]
-
1,4-Tautomer: The hydrogen is on the nitrogen distal to the aryl group. This is generally the thermodynamically preferred species due to reduced steric clash between the lone pair on N3 and the ortho-protons of the phenyl ring.
-
1,5-Tautomer: The hydrogen is on the nitrogen proximal to the aryl group.
Implication for Protocol Design: When reacting with electrophiles (alkyl halides), the 1,4-isomer (where the substituent ends up distal to the phenyl ring) is usually the major product due to steric hindrance protecting the N3 position. However, mixtures are common and require precise base/solvent selection to minimize the minor 1,5-isomer.
Module A: Regioselective N-Alkylation
Objective: Install an alkyl or aryl "tail" at the N1 position with >95:5 regioselectivity for the 1,4-isomer.
Mechanism & Causality
Using a mild base like Cesium Carbonate (
Protocol A1: Standard N-Alkylation
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.1 equiv)
-
Base:
(anhydrous, 2.0 equiv) -
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with the imidazole substrate (1.0 equiv) and
(2.0 equiv). -
Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate) under an Argon atmosphere. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation/equilibration.
-
Addition: Add the Alkyl Halide dropwise.
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC/LCMS.
-
Note: If the reaction is sluggish due to the electron-poor nature of the ring, heat to 60°C.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over
. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 1,4-isomer typically elutes second (is more polar) compared to the 1,5-isomer in many systems, though this varies by substituent. Verify regioisomer identity via NOESY NMR: Look for a cross-peak between the N-alkyl protons and the imidazole C5-H, and lack of cross-peak with the phenyl ring protons.
Module B: C5-Functionalization (The "Head" Modification)
Objective: Functionalize the C5 position (adjacent to the N1-H) via Halogenation followed by Cross-Coupling.
Mechanism & Causality
Direct arylation is possible but often requires harsh conditions. The most robust route for Application Notes is C5-Iodination followed by Suzuki-Miyaura coupling .
-
Challenge: The
-phenyl group deactivates the ring toward electrophilic attack. Standard is often insufficient. -
Solution: Use N-Iodosuccinimide (NIS) , which provides a more reactive "I+" equivalent.
Protocol B1: C5-Iodination
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Halogen Source: N-Iodosuccinimide (NIS) (1.1 equiv)
-
Solvent: Acetonitrile (
) or DMF
Step-by-Step Methodology:
-
Dissolve the substrate in
(0.1 M). -
Cool the solution to 0°C in an ice bath.
-
Add NIS portion-wise over 10 minutes. Protect from light (wrap flask in foil).
-
Allow to warm to RT and stir for 2–4 hours.
-
Quench: Add 10% aqueous sodium thiosulfate (
) to reduce unreacted iodine species (solution turns from brown/red to clear). -
Isolation: Extract with EtOAc. The product, 5-iodo-4-(4-(trifluoromethyl)phenyl)-1H-imidazole , is often pure enough for the next step after workup.
Protocol B2: Suzuki-Miyaura Cross-Coupling
Reagents:
-
Substrate: 5-Iodo-intermediate (from B1)
-
Boronic Acid:
(1.2 equiv) -
Catalyst:
(5 mol%) or -
Base:
(aqueous) (3.0 equiv) -
Solvent: DME/Water (3:1 ratio)
Step-by-Step Methodology:
-
Degas solvents (DME and Water) with Argon for 20 minutes (sparging).
-
Combine Iodo-imidazole, Boronic Acid, and Base in a microwave vial or pressure tube.
-
Add Catalyst under Argon flow. Seal the vessel.
-
Reaction: Heat to 80–100°C (oil bath) or 100°C (Microwave, 30 min).
-
Workup: Filter through Celite to remove Pd black. Extract with EtOAc.
-
Purification: Flash chromatography.
Module C: C2-Functionalization (Advanced)
Objective: Access the C2 position (between the nitrogens). C2 is the most acidic proton (
Requirement: The N1 nitrogen MUST be protected (e.g., SEM, Boc, or Methyl) before C2-lithiation to prevent deprotonation of the amine.
Protocol C1: C2-Lithiation and Trapping
-
Protection: Ensure N1 is alkylated/protected (see Module A).
-
Lithiation: Dissolve N-protected substrate in anhydrous THF. Cool to -78°C .
-
Add n-Butyllithium (n-BuLi) (1.1 equiv) dropwise. The electron-withdrawing
group stabilizes the C2-lithio species, but also makes it prone to decomposition if warmed. Stir for 30 min at -78°C. -
Trapping: Add electrophile (e.g., DMF for formylation,
for carboxylation, or for iodination) dissolved in THF. -
Warm up: Allow to warm to RT slowly.
-
Quench: Saturated
.
Experimental Data Summary
| Parameter | N-Alkylation (Mod A) | C5-Iodination (Mod B1) | C2-Lithiation (Mod C) |
| Primary Reagent | Alkyl Halide / | NIS | n-BuLi / Electrophile |
| Key Intermediate | 1,4-disubstituted imidazole | 5-iodo-imidazole | 2-substituted imidazole |
| Regioselectivity | >10:1 (1,4 vs 1,5) favored by sterics | Exclusive to C5 (if C4 blocked) | Exclusive to C2 |
| Temp. Range | RT to 60°C | 0°C to RT | -78°C |
| Critical Note | Verify isomer via NOESY | Protect from light | Requires N-protection first |
Workflow Visualization
Figure 1: Divergent synthetic pathways for the functionalization of the this compound scaffold. Route A targets the Nitrogen handle; Route B targets the C5 "Head"; Route C targets the C2 "Core".
References
-
Boezio, A. A., et al. (2016).[2] "Direct, Regioselective N-Alkylation of 1,3-Azoles." Organic Letters. (Demonstrates steric control in imidazole alkylation).
-
Laufer, S. A., et al. (2002).[3] "From Imidazoles to Pyrimidines: New Inhibitors of Cytokine Release."[3] Journal of Medicinal Chemistry. (Seminal work on p38 MAPK inhibitors using this specific scaffold).
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[1] Academic Press. (Definitive text on imidazole reactivity and tautomerism).
-
Verma, A., et al. (2023). "Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase." ACS Omega. (Recent protocol specifically using the 4-trifluoromethylphenyl imidazole core).
-
Seleznev, Y. A., et al. (2015). "C(2) and C(5) Nucleophilic Functionalization of 4H-Imidazole-3-oxide." Journal of Organic Chemistry. (Insights into C2 vs C5 reactivity). [4]
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct, Regioselective N-Alkylation of 1,3-Azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. C(2) and C(5) Nucleophilic Functionalization of 4 H-Imidazole-3-oxide Exposed to Carboranyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Formulation of 4-(4-(Trifluoromethyl)phenyl)-1H-imidazole for In Vivo Studies
Executive Summary
The compound 4-(4-(Trifluoromethyl)phenyl)-1H-imidazole serves as a critical pharmacophore in the synthesis of p38 MAP kinase inhibitors (e.g., SB203580 analogues) and various cytokine suppressive anti-inflammatory drugs (CSAIDs).[1]
Its structure presents a classic formulation challenge: the trifluoromethyl-phenyl moiety confers high lipophilicity (low aqueous solubility), while the imidazole ring provides a weak basic center (
This guide details three tiered protocols ranging from rapid discovery screening (Co-solvent systems) to high-fidelity pharmacological studies (Cyclodextrin complexation).[1]
Physicochemical Profiling & Vehicle Logic
Understanding the molecule's behavior is the prerequisite for vehicle selection.
| Property | Characteristic | Formulation Implication |
| Lipophilicity | High ( | Insoluble in pure saline/PBS.[1][2] Requires organic co-solvents or surfactants.[1] |
| Ionization | Amphoteric (Imidazole) | Soluble in acidic media ( |
| Crystallinity | High Melting Point | High lattice energy requires strong solvents (DMSO/DMA) to initiate dissolution.[1][2] |
Formulation Decision Matrix
The following logic flow dictates the choice of formulation based on the study route and concentration requirements.
Figure 1: Decision tree for vehicle selection based on administration route and solubility requirements.
Detailed Formulation Protocols
Protocol A: The "Gold Standard" Co-Solvent System (IV/IP)
Best for: Acute efficacy studies, rapid PK screening. Mechanism: DMSO disrupts the crystal lattice; PEG400 acts as an interface co-solvent to prevent precipitation when the hydrophobic drug meets the aqueous phase.
Composition: 5% DMSO / 40% PEG400 / 55% Saline (v/v)
Step-by-Step Procedure:
-
Weighing: Weigh the required amount of this compound into a sterile glass vial.
-
Primary Solubilization: Add 100% DMSO (5% of final volume).
-
Critical Step: Vortex vigorously for 1 minute. If particles remain, sonicate at 37°C for 5-10 minutes until the solution is perfectly clear.
-
-
Bridge Solvent: Add PEG400 (40% of final volume) slowly to the DMSO solution while vortexing.
-
Note: The solution will warm up slightly (exothermic mixing). Ensure it remains clear.
-
-
Aqueous Phase: Slowly add sterile Saline (0.9% NaCl) (55% of final volume) dropwise while vortexing.
-
Observation: If cloudiness (Tyndall effect) appears, the drug has crashed out. You may need to increase the DMSO ratio to 10% or switch to Protocol B.
-
-
Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter. Nylon filters may bind the drug.
Safety Limits:
Protocol B: Cyclodextrin Complexation (IV/IP/SC)
Best for: Chronic dosing, toxicity studies, or sensitive behavioral models where organic solvents interfere. Mechanism: The hydrophobic phenyl-trifluoromethyl tail is encapsulated inside the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.
Composition: 20% (w/v) (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in Water.[1]
Step-by-Step Procedure:
-
Vehicle Prep: Dissolve 20g of HP-β-CD in 100 mL of sterile water or PBS.[1] Stir until clear.
-
Drug Addition: Add the drug powder to the CD solution.
-
Complexation:
-
Method 1 (Standard): Stir continuously at room temperature for 24–48 hours.
-
Method 2 (Accelerated): Sonicate at 40°C for 60 minutes, then stir for 4 hours.
-
Method 3 (pH Adjustment - Recommended for Imidazoles):
-
-
Filtration: Filter through 0.22 µm PVDF or PES filter.[1]
Protocol C: Oral Suspension (PO)
Best for: High-dose toxicology or oral bioavailability studies.[1] Mechanism: Creates a stable suspension where particles are kept dispersed by viscosity (Methylcellulose) and wetting agents (Tween 80).
Composition: 0.5% Methylcellulose (400 cP) + 0.1% Tween 80 in Water.
Step-by-Step Procedure:
-
Wetting: Weigh the drug into a mortar. Add Tween 80 (0.1% of final vol) and trituratem (grind) with a pestle to wet the hydrophobic surface.
-
Dispersion: Gradually add the 0.5% Methylcellulose solution while grinding ("geometric dilution") to form a smooth paste, then a slurry.
-
Bulking: Transfer to a vial and dilute to final volume.
-
Homogenization: Vortex or use a probe homogenizer before dosing to ensure dose uniformity.[1]
Quality Control & Validation
Before injecting animals, the formulation must pass the "Bench Stability Test."
| Test | Method | Acceptance Criteria |
| Visual Inspection | Hold vial against black background under bright light. | No visible particles or "swirling" crystals.[1][2] |
| Dilution Challenge | Dilute 10µL of formulation into 1mL warm saline (37°C). | Solution must remain clear for at least 15 minutes (simulates blood dilution).[1][2] |
| pH Check | pH strip or micro-electrode.[1][2] | IV/IP: pH 4.5 – 8.[1][2]0. (Avoid extreme pH to prevent phlebitis). |
In Vivo Administration Guidelines
Diagram: Administration Workflow
Figure 2: Pre-administration checklist to ensure animal safety and data integrity.[1]
Volume Limits (Mouse - 25g):
-
IV (Tail Vein): Max 200 µL (slow bolus).
-
IP: Max 250–500 µL.[1]
-
PO: Max 250 µL (10 mL/kg).
Toxicity Warning: If using Protocol A (DMSO/PEG), observe animals immediately post-injection. Signs of vehicle toxicity include:
-
Writhing (pain from PEG).[5]
-
Hematuria (red urine from hemolysis if DMSO > 20%).
-
Sedation/Ataxia (DMSO effect).
References
-
Solubility & Properties: Cheméo. (2024). Chemical Properties of 1H-Imidazole, 4-(trifluoromethyl)-. Retrieved from [Link]
-
Vehicle Toxicity: Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology.
-
Cyclodextrin Protocols: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
p38 MAP Kinase Inhibitor Formulation: Koeberle, A., & Werz, O. (2014). Multi-target approach for natural products in inflammation. Drug Discovery Today. (Context for imidazole-based inhibitor delivery).
-
DMSO Safety: U.S. EPA.[1] (2005).[6][7] Inert Reassessments: Dimethyl sulfoxide.
Sources
- 1. 1H-Imidazole, 4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 1H-Imidazole (CAS 288-32-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Embedding Characterization of Hydroxypropyl-β-cyclodextrin/Menthyl Acetate Microcapsules with Enhanced Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
Application Note: Mechanistic Deconvolution of Trifluoromethyl-Imidazole Derivatives
From Phenotypic Screening to Target Engagement
Abstract
The incorporation of trifluoromethyl (
Part 1: Introduction & Rationale
The "Fluorine Effect" in Imidazole Therapeutics
The imidazole ring is a classic pharmacophore, serving as a hydrogen bond donor/acceptor and a metal ligand (e.g., coordinating heme iron). The addition of a trifluoromethyl group fundamentally alters the physicochemical profile:
-
Electronic Modulation: The strong electron-withdrawing nature of
lowers the pKa of the imidazole nitrogen, potentially altering protonation states at physiological pH. -
Metabolic Blocking:
prevents oxidative metabolism at specific sites (metabolic soft spots), extending half-life. -
Hydrophobic Binding: The bulky, lipophilic
group often fills hydrophobic pockets in enzymes (e.g., CYP51), significantly increasing potency compared to non-fluorinated analogs [1].
Workflow Overview
To rigorously validate the MoA, we employ a "Triangulation Strategy":
-
Computational Prediction: Molecular docking to identify binding modes.[1]
-
Phenotypic Confirmation: Cytotoxicity and ROS generation assays.
-
Biophysical Validation: CETSA to prove physical target engagement in intact cells.
Figure 1: Integrated workflow for investigating trifluoromethyl-imidazole MoA.
Part 2: In Silico Target Prediction (CYP51 Case Study)
Rationale: Imidazole derivatives are historical inhibitors of lanosterol 14
Protocol: Molecular Docking
Software: AutoDock Vina or GOLD. Target PDB: Candida albicans CYP51 (e.g., PDB: 5FSA ) or Aspergillus fumigatus CYP51 (PDB: 4UYM ).
-
Protein Prep: Remove water molecules and native ligands (e.g., posaconazole). Add polar hydrogens and Kollman charges.
-
Ligand Prep: Generate 3D structures of
-imidazole derivatives. Minimize energy (MM2 force field). -
Grid Definition: Center grid box on the Heme iron (Fe). Dimensions:
Å. -
Docking Parameters: Set exhaustiveness to 8-16.
-
Analysis: Look for:
-
Distance: N-3 imidazole nitrogen to Heme Iron (< 2.5 Å).
-
Hydrophobic Contacts:
interaction with residues Y118, L121, or F228 (numbering varies by species) [2].
-
Part 3: Phenotypic Profiling & ROS Generation
Rationale: Many fluorinated heterocycles induce cell death not just by enzyme inhibition, but by generating Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction.
Protocol: DCFH-DA ROS Assay
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is cell-permeable.[2][3][4] Intracellular esterases cleave the acetate groups.[3][4] ROS oxidizes the product to highly fluorescent DCF.[3][5]
Reagents:
-
DCFH-DA (Sigma-Aldrich), 10 mM stock in DMSO.
-
Positive Control: Hydrogen Peroxide (
) or Menadione. -
Cell Line: HepG2 (Cancer model) or C. albicans (Fungal model).
Step-by-Step:
-
Seeding: Plate cells (
/well) in black-walled 96-well plates. Incubate 24h. -
Treatment: Treat cells with the
-imidazole derivative at and IC for 6–12 hours.-
Critical: Include a solvent control (DMSO < 0.5%).
-
-
Washing: Remove media.[6] Wash 1x with PBS (or HBSS for mammalian cells) to remove extracellular esterases.
-
Staining: Add 100
L of 10 M DCFH-DA in serum-free media. -
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Measurement: Read fluorescence immediately.
Data Interpretation:
| Treatment | Fluorescence (RFU) | Fold Change vs Control | Interpretation |
|---|---|---|---|
| DMSO Control | 1,200 | 1.0 | Baseline |
| Derivative (10
Part 4: Target Engagement (CETSA)
Rationale: To prove the molecule binds a specific protein (e.g., CYP51 or a kinase) inside a living cell, we use the Cellular Thermal Shift Assay (CETSA).[7][8] Ligand binding stabilizes the protein, shifting its melting temperature (
Protocol: CETSA (Western Blot Readout)
Experimental Setup:
-
Treatment: Cultured cells (
) are treated with the -imidazole derivative (at IC ) or DMSO for 1 hour. -
Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot: Split cell suspension into 8 PCR tubes (50
L each). -
Thermal Challenge: Heat each tube to a different temperature (gradient: 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Cooling: Incubate at RT for 3 minutes.
-
Lysis: Add lysis buffer (with NP-40), perform 3 freeze-thaw cycles (liquid nitrogen / 25°C water bath).
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.
-
Detection: Run the supernatant (soluble fraction) on SDS-PAGE and Western Blot using antibodies against the target (e.g., anti-CYP51).
Visualizing the Mechanism:
Figure 2: Principle of CETSA.[7] Ligand binding prevents thermally induced precipitation.
Data Analysis: Plot the band intensity (y-axis) vs. Temperature (x-axis).
-
Calculation:
(Treated) - (Control). -
Significance: A shift of
C typically indicates direct binding.
References
-
Hargrove, T. Y., et al. (2017). "Complexes of Trypanosoma cruzi Sterol 14
-Demethylase (CYP51) with Two Pyridine-based Drug Candidates for Chagas Disease: Structural Basis for Pathogen Selectivity." Journal of Biological Chemistry. Link -
Zhang, J., et al. (2020). "Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51." Frontiers in Molecular Biosciences. Link
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[7][8] Nature Protocols. Link
-
Kalyanaraman, B., et al. (2012). "Measuring reactive oxygen species in cancer and apoptosis: challenges and limitations." Free Radical Biology and Medicine. Link
Sources
- 1. Frontiers | Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 [frontiersin.org]
- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doc.abcam.com [doc.abcam.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming solubility issues of 4-(4-(Trifluoromethyl)phenyl)-1H-imidazole in assays
Technical Support Center: Solubility Optimization for 4-(4-(Trifluoromethyl)phenyl)-1H-imidazole
Status: Active Document ID: TS-SOL-TFPI-001 Lead Scientist: Senior Application Scientist, Assay Development[1]
Executive Summary: The Physicochemical Challenge
You are likely encountering variability in your IC50 data or seeing visible precipitation in your wells. This is not user error; it is a chemical inevitability of this compound (TFPI).
This molecule presents a "perfect storm" for solubility issues:
-
The "Brick Dust" Effect: The planar imidazole-phenyl core encourages tight crystal packing (high melting point).
-
The Fluorine Effect: The trifluoromethyl (
) group is highly lipophilic and electron-withdrawing.[2] It lowers the pKa of the imidazole nitrogen (typically ~7.0) to approximately ~5.8–6.0.-
Consequence: At physiological pH (7.4), the molecule is neutral (uncharged).[1] Neutral species are significantly less soluble in water than charged species.
-
-
The "Grease" Factor: The
moiety drives the molecule out of the aqueous phase and onto plastic surfaces (tips, plates), leading to lower-than-calculated actual concentrations.[1]
Section 1: Stock Preparation & Storage
Q: My compound precipitates even in DMSO after freezing. Is it degraded?
A: Likely not degraded, but crystallized.[1]
The
Protocol: The "Dry-Heat" Recovery
-
Visual Inspection: Hold the vial against a dark background under a strong light. Look for "shimmering" (microcrystals).[1]
-
Solubilization: Sonicate the stock for 10 minutes at 40°C. Do not rely on vortexing alone.
-
Hydration Check: If you suspect water contamination in your DMSO (>0.5%), add 3Å molecular sieves to the stock vial or prepare fresh stock using anhydrous DMSO.[1]
Section 2: The "Crash-Out" Phenomenon (Dilution Protocols)
Q: I see precipitation immediately when I dilute my DMSO stock into the assay buffer. How do I fix this?
A: You are likely performing a "Shock Dilution." Directly pipetting 100% DMSO stock into an aqueous buffer creates a momentary interface of high local concentration and heat generation (exothermic mixing), forcing the lipophilic TFPI to aggregate before it can disperse.[1]
The Solution: Intermediate Dilution Method Instead of a 1-step dilution, use a 2-step method to "step down" the solvent concentration gradually.[1]
Table 1: Comparative Dilution Strategies
| Parameter | Shock Dilution (Avoid) | Intermediate Dilution (Recommended) |
| Step 1 | 1 µL Stock (10 mM) | 1 µL Stock (10 mM) |
| Step 2 | N/A | Take 1 µL from Step 1 |
| Final DMSO | 0.1% | 0.1% (Adjustable) |
| Outcome | Localized precipitation (cloudiness) | Homogeneous dispersion |
Visual Workflow: Preventing Precipitation
Figure 1: Comparison of Shock Dilution vs. Intermediate Dilution pathways. The intermediate step prevents the formation of insoluble micro-aggregates.
Section 3: Buffer Composition & Additives
Q: My serial dilutions are non-linear (e.g., 10 µM and 1 µM give the same signal). Why?
A: This is a classic sign of Solubility Limit Saturation . If the solubility limit of TFPI in your buffer is 1 µM, then preparing a "10 µM" well actually results in 1 µM of dissolved compound and 9 µM of floating rock.
Troubleshooting Guide:
-
pH Adjustment (The pKa Lever):
-
Mechanism:[1][3] As noted, the
group lowers the imidazole pKa.[1] At pH 7.4, it is neutral.[1] -
Action: If your assay tolerates it, lower the pH to 6.[1]0. This protonates the imidazole nitrogen (
), drastically increasing solubility.[1] -
Warning: Ensure your target protein/cell line is stable at pH 6.0.
-
-
Carrier Proteins (The BSA Sponge):
-
Action: Add 0.1% Bovine Serum Albumin (BSA) to your buffer.[1]
-
Why: Albumin binds lipophilic small molecules, keeping them in "solution" (preventing aggregation) while allowing them to equilibrate with the target.[1]
-
Note: This increases total solubility but decreases free fraction. You may need to shift your potency expectations slightly.
-
-
Surfactants:
-
Action: Add 0.01% Tween-20 or Triton X-100.
-
Why: Prevents the formation of the "brick dust" aggregates.
-
Section 4: Plastic Binding (Non-Specific Binding)
Q: I lose potency when I transfer the compound between plates. Is it evaporating?
A: No, it is sticking to the walls.[1] Fluorinated compounds are notoriously "sticky" to polystyrene (standard microplates) because the C-F bond is highly hydrophobic.
The "Low-Bind" Protocol:
-
Change Plasticware: Switch from standard polystyrene to Polypropylene (PP) or Low-Binding (treated) plates for all intermediate dilution steps.[1]
-
Pre-soak Tips: When pipetting low concentrations, aspirate and dispense the solution 3 times before the final transfer to saturate the pipette tip surface.
-
Acoustic Dispensing: If available, use acoustic liquid handling (e.g., Echo) to transfer pure DMSO stock directly to the assay well, bypassing intermediate plastic tips entirely.[1]
Section 5: Decision Logic for Assay Optimization
Use this logic flow to determine the correct corrective action for your specific assay failure.
Figure 2: Decision tree for troubleshooting solubility issues based on visual evidence and assay constraints.
References & Further Reading
-
NCBI Assay Guidance Manual. Solubility and DMSO Tolerance in Assays.
-
Authoritative source for handling DMSO stocks and serial dilutions.
-
-
Journal of Medicinal Chemistry. The Impact of the Trifluoromethyl Group on Physicochemical Properties.
-
Explains the lipophilicity modulation and pKa shifts caused by
substitution. -
(Example citation for Fluorine effects)
-
-
Di, L., & Kerns, E. H. Drug-Like Properties: Concepts, Structure Design and Methods.[1]
-
Standard text for "Brick Dust" solubility concepts and formulation strategies.
-
Sources
troubleshooting guide for the synthesis of substituted imidazoles
Welcome to the technical support center for the synthesis of substituted imidazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this critical heterocyclic scaffold, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Issues & Optimization Strategies
Question 1: My imidazole synthesis is resulting in a very low yield. What are the most common culprits and how can I address them?
Low yields in imidazole synthesis are a frequent issue stemming from several factors. A systematic approach to troubleshooting is often the most effective strategy.[1][2]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical variables.[3][4] For instance, in some catalyst-free syntheses using glycerol, temperatures above 90°C can decrease yield by weakening the hydrogen bonds that activate reactants.[4] Conversely, some reactions require significant heat to proceed to completion. It is crucial to consult the literature for the optimal temperature range for your specific reaction.
-
Inefficient Catalysis: The choice and amount of catalyst are pivotal.[3] Syntheses can be promoted by Brønsted acids, Lewis acids, or even heterogeneous catalysts.[4] For example, a study on trisubstituted imidazoles found that 7.5 mol% of silicotungstic acid in refluxing ethanol gave a 94% yield.[4] If your reaction is sluggish, consider screening different catalysts or adjusting the catalyst loading.
-
Poor Reagent Purity or Stoichiometry: Impurities in starting materials can lead to side reactions and inhibit catalyst activity.[2] Always use reagents of appropriate purity. Additionally, ensure the molar ratios of your reactants (e.g., dicarbonyl, aldehyde, and ammonia source) are correct, as an excess of one component can promote side product formation.[4]
-
Inappropriate Solvent: The solvent affects reactant solubility and can influence the reaction mechanism.[4] Protic solvents like ethanol and methanol are common, but greener alternatives like glycerol have also shown excellent results.[4] In some cases, solvent-free conditions, particularly with microwave assistance, can provide high yields.[4][5] If you observe poor solubility of your starting materials, a change of solvent is warranted.[4]
Troubleshooting Workflow for Low Yields
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: A decision-making workflow for troubleshooting low yields in imidazole synthesis.
Question 2: I am observing significant side product formation. What are the common side products and how can I minimize them?
The formation of side products is a common challenge. The nature of these byproducts often depends on the specific synthetic route employed.
-
Formation of Oxazoles: In syntheses involving the reaction of α-haloketones with amidines, the formation of oxazoles can be a significant competing reaction.[6] This is particularly prevalent when using certain solvents. To mitigate this, consider using a solvent system like aqueous THF, which can improve the solubility of both the polar amidine and the non-polar α-haloketone, favoring the desired imidazole formation.[7]
-
Isomeric Products: Especially in syntheses that can result in different regioisomers, the choice of catalyst, solvent, and temperature plays a crucial role in selectivity.[2] Careful optimization of these parameters is necessary to favor the formation of the desired isomer. For instance, in the nitrosation of 1H-imidazole, controlling the pH and keeping the temperature low is critical to enhance regioselectivity and prevent the formation of multiple nitroso-imidazole isomers.[1]
-
Products from Self-Condensation or Decomposition: Some starting materials can undergo self-condensation or decompose under the reaction conditions. For example, α-bromo ketones can decompose at higher temperatures.[7] A strategy to circumvent this is to add the α-bromo ketone solution slowly to the reaction mixture, keeping its instantaneous concentration low.[7]
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Common Synthetic Route | Probable Cause | Mitigation Strategy |
| Oxazoles | Reaction of α-haloketones and amidines | Competing cyclization pathway | Use of aqueous THF as a solvent; careful control of reaction temperature.[6][7] |
| Regioisomers | Various, especially with unsymmetrical starting materials | Lack of reaction control | Optimize catalyst, solvent, and temperature; consider using protecting groups.[2] |
| Starting Material Decomposition Products | Reactions at elevated temperatures | Thermal instability of reactants (e.g., α-haloketones) | Slow addition of the unstable reagent; optimize for the lowest effective temperature.[7] |
| Over-alkylation Products | N-alkylation of imidazoles | Use of a strong base and excess alkylating agent | Careful control of stoichiometry; use of milder bases.[8] |
Section 2: Issues Specific to Classical Syntheses
Question 3: I'm attempting a Debus-Radziszewski synthesis, but the yield is poor. What specific factors should I investigate?
The Debus-Radziszewski synthesis, a multicomponent reaction of a 1,2-dicarbonyl, an aldehyde, and an ammonia source, is a classic method for preparing imidazoles.[9][10] While robust, it is known to sometimes produce low yields.[11][12]
-
Ammonia Source: While aqueous ammonia is traditional, other ammonia sources like ammonium acetate or formamide can be advantageous.[8] Ammonium acetate, for instance, can also act as a catalyst. In some modern variations, urea in the presence of a catalyst like ZnCl2 has been used to achieve excellent yields.[12]
-
Reaction Medium: Traditionally performed in alcohol, modern protocols have explored various media. Microwave-assisted synthesis in glacial acetic acid has been shown to improve yields and dramatically reduce reaction times for the synthesis of 2,4,5-triphenylimidazole.[2]
-
Mechanism and Side Reactions: The proposed mechanism involves the initial formation of a diimine from the dicarbonyl and ammonia, which then condenses with the aldehyde.[9][13] A potential side reaction is the formation of an oxazole.[14] Ensuring an adequate amount of the ammonia source can help favor the imidazole pathway.
Protocol: Microwave-Assisted Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Setup: In a microwave-safe vessel, combine the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), and ammonium acetate (2-3 mmol).
-
Solvent Addition: Add a suitable solvent such as glacial acetic acid or ethanol (3-5 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified power (e.g., 100-300 W) and temperature (e.g., 100-140°C) for a predetermined time (e.g., 5-15 minutes).[2]
-
Work-up: After cooling, pour the reaction mixture into cold water to precipitate the crude product.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[2]
Question 4: My Marckwald synthesis of a 2-mercaptoimidazole is not working well. What are the critical steps?
The Marckwald synthesis is a valuable method for preparing 2-mercaptoimidazoles from α-aminoketones (or aldehydes) and a thiocyanate source.[8][15] The subsequent desulfurization to the final imidazole is also a critical step.
-
Cyclization Step: This step involves the condensation of the α-aminoketone with a thiocyanate, typically potassium thiocyanate (KSCN).[15] The reaction is usually heated to reflux in water or a water/ethanol mixture.[15] Incomplete reaction can result from insufficient heating or reaction time.
-
Desulfurization Step: The removal of the sulfur atom is an oxidative process.[15] Common oxidizing agents include nitric acid, hydrogen peroxide, or N-bromosuccinimide (NBS).[15] The choice of oxidizing agent and conditions is crucial and can affect the final yield and purity. Harsh conditions can lead to degradation of the imidazole ring.
Logical Flow for Marckwald Synthesis and Desulfurization
Caption: A workflow diagram for the Marckwald synthesis of imidazoles.
Section 3: Purification and Characterization
Question 5: I am struggling with the purification of my substituted imidazole. What are some effective strategies?
Purification of imidazoles can be challenging due to their polarity and basicity.
-
Column Chromatography: This is a very common method. Silica gel is the standard stationary phase. The choice of eluent is critical. A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. Adding a small amount of a basic modifier, such as triethylamine (~1%), to the eluent can help prevent the product from streaking on the silica gel column by neutralizing acidic sites.
-
Recrystallization: If the crude product is sufficiently pure and solid, recrystallization is an excellent method for obtaining highly pure material. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, or mixtures with water or hexane.
-
Acid-Base Extraction: The basic nature of the imidazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to extract the imidazole into the aqueous phase as its hydrochloride salt. The aqueous layer is then separated, basified (e.g., with NaOH or NaHCO3), and the purified imidazole is back-extracted into an organic solvent. This method is effective for removing non-basic impurities.
References
- Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis. IOSR Journal.
- Literature review on the synthesis of substituted imidazoles. Benchchem.
- Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing), DOI:10.1039/D0OB00350F.
- A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. Jetir.Org.
- Optimization of reaction conditions: Significance and symbolism. Wisdomlib.
- Debus–Radziszewski imidazole synthesis. Wikipedia.
- Optimization of reaction conditions for the synthesis of 2,4,5‐triphenyl‐1H‐imidazole (3a)a. ResearchGate.
- Navigating the Complexities of 5-Nitroso-1H-Imidazole Chemistry: A Technical Support Guide. Benchchem.
- Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. ResearchGate.
- Technical Support Center: Optimizing Imidazole Derivative Synthesis. Benchchem.
- Technical Support Center: Optimizing Imidazole Synthesis. Benchchem.
- Preparation of Imidazoles, Part 1: By Cyclocondensation. YouTube.
- Synthesis, mechanism and application of Organic Name reaction.pptx. Slideshare.
- Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Publishing.
- Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. Scribd.
- Radziszewskis Imidazole Synthesis | PDF | Chemical Reactions | Unit Processes. Scribd.
- Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications (IJPRA).
- World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences.
- Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals.
- (PDF) Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate.
- A review article on synthesis of imidazole derivatives. Unknown Source.
- 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses Procedure.
- Imidazole synthesis. Organic Chemistry Portal.
- Synthesis of imidazole derivatives in the last 5 years: An update. ResearchGate.
- Imidazole synthesis. Reddit.
- 65-71 SYNTHESIS AND REACTIONS OF IMIDAZOLE. Zenodo.
- Markwald reaction for the synthesis of imidazole. ResearchGate.
- Facile Synthesis of Optically Active Imidazole Derivatives. PMC - NIH.
- Problem with to synthesis of imidazole?. ResearchGate.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.
- Current progress in the synthesis of imidazoles and their derivatives via the use of green tools. ResearchGate.
- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Unknown Source.
- Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies. Organic & Biomolecular Chemistry (RSC Publishing), DOI:10.1039/C5OB01444A.
- Preparation of substituted imidazoles. Google Patents.
- Robinson–Gabriel synthesis. Wikipedia.
- Synthesis of Imidazoles. Baran Lab.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. wjpsonline.com [wjpsonline.com]
- 9. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 11. jetir.org [jetir.org]
- 12. ijprajournal.com [ijprajournal.com]
- 13. scribd.com [scribd.com]
- 14. scribd.com [scribd.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
optimization of reaction conditions for N-arylation of imidazoles
Subject: Optimization & Troubleshooting of C-N Cross-Coupling Protocols
Executive Summary & Decision Matrix
N-arylation of imidazoles is a deceptive transformation. While theoretically simple, the basicity of the imidazole nitrogen often poisons metal catalysts, and tautomerism in 4-substituted imidazoles leads to regioselectivity nightmares.
Do not default to a single method. Use this decision matrix to select your protocol based on your electrophile and substrate constraints.
Figure 1: Strategic selection of reaction conditions based on electrophile availability and stability.
Module 1: The Modified Ullmann Interface (Copper-Catalyzed)
Target: Aryl Iodides and Bromides.[1][2][3] Primary Issue: High temperature requirements and catalyst poisoning.
Traditional Ullmann couplings require 140°C+ and stoichiometric copper. Modern ligand-accelerated variants operate at 80–110°C with catalytic loads.
Standard Operating Procedure (SOP-Cu)
-
Catalyst: CuI or Cu₂O (5–10 mol%).
-
Ligand: 4,7-Dimethoxy-1,10-phenanthroline (L1c).[1][2][4] Note: This electron-rich ligand stabilizes the Cu(III) intermediate, accelerating the rate-limiting oxidative addition step.
-
Base: Cs₂CO₃ (2.0 equiv).
-
Additive: Polyethylene glycol (PEG-400) or 4Å Molecular Sieves.
-
Solvent: DMSO or DMF (Anhydrous).
Troubleshooting Guide
Q: My reaction stalls at 40% conversion despite using 10 mol% Copper. Why?
A: Catalyst Poisoning or Oxidation State Mismatch. Imidazoles are excellent ligands. If the imidazole binds to Cu(I) before the phenanthroline ligand does, it forms an inactive complex.
Fix: Pre-mix CuI and the Ligand (L1c) in the solvent for 15 minutes before adding the imidazole and base. This ensures the formation of the active catalytic species [L-Cu-I].
Check: Ensure your reaction is under an inert atmosphere (Ar/N₂). While Ullmann is "robust," Cu(I) easily oxidizes to inactive Cu(II) in the presence of air before the catalytic cycle begins.
Q: I am seeing significant homocoupling of my aryl halide (Ar-Ar).
A: Reductive Elimination Failure. This often happens when the nucleophile (imidazole) is not deprotonated fast enough to intercept the oxidative addition complex.
Fix: Switch from K₂CO₃ to Cs₂CO₃. The "Cesium Effect" (higher solubility in organic solvents) increases the effective basicity in DMSO, promoting faster deprotonation of the imidazole.
Module 2: The Palladium Precision Suite (Buchwald-Hartwig)
Target: Aryl Chlorides, Triflates, and Electron-Rich Aryl Bromides. Primary Issue: Complete inhibition of the catalyst by the imidazole substrate.
The "Pre-Heating" Protocol (CRITICAL)
Unlike amines, imidazoles can shut down Pd(0) catalysis by saturating the metal center. You cannot simply mix all reagents at once.
Protocol:
-
Pre-activation: Charge the reaction vessel with Pd source (e.g., Pd₂(dba)₃) and Ligand (e.g., BrettPhos or tBuXPhos ).
-
Solvent: Add anhydrous Toluene or Dioxane.
-
Heat: Stir at 120°C for 3 minutes (or until color change indicates complex formation).
-
Addition: Cool to 60°C, then add the Imidazole, Aryl Halide, and Base (NaOtBu or K₃PO₄).
-
Reaction: Heat to final temperature (100–110°C).
Troubleshooting Guide
Q: I used Pd(PPh₃)₄ and got 0% yield. Why?
A: Ligand Insufficiency. Triphenylphosphine (PPh₃) is too labile and not electron-rich enough to facilitate oxidative addition into Aryl Chlorides, nor bulky enough to promote reductive elimination of the N-arylimidazole.
Q: The reaction turns black immediately upon adding the imidazole.
A: Palladium Black Precipitation. The imidazole displaced the ligand, destabilizing the Pd(0), which then aggregated into inactive metal particles.
Fix: See the "Pre-Heating" Protocol above. Once the bulky phosphine is ligated to Pd (forming L-Pd-0), the imidazole cannot easily displace it due to steric hindrance.
Module 3: The Chan-Lam Oxidative Hub
Target: Boronic Acids (Ar-B(OH)₂). Primary Issue: Moisture sensitivity and oxygen mass transfer.
Standard Operating Procedure (SOP-CL)
-
Catalyst: Cu(OAc)₂ (10–20 mol%).
-
Oxidant: Atmospheric Oxygen (O₂ balloon or open air).
-
Base: Pyridine (2.0 equiv) or TEA.
-
Solvent: MeOH or DCM.
Troubleshooting Guide
Q: The reaction works on 50mg scale but fails on 5g scale.
A: Oxygen Mass Transfer Limitation. Chan-Lam requires O₂ to re-oxidize Cu(I) back to Cu(II) to close the catalytic cycle. In a large flask, surface area-to-volume ratio decreases, starving the reaction of oxygen.
Fix: Do not use a static atmosphere. Vigorously stir. For >1g scales, bubble air/O₂ directly into the solvent or use a balloon with a wide-gauge needle penetrating the septum to ensure constant replenishment.
Q: Yield is low with wet solvents, but literature says it tolerates water.
A: Boronic Acid Protodeboronation. While the catalyst tolerates water, your substrate (the boronic acid) might be hydrolyzing (losing the boron group) faster than it couples.
Fix: Add 4Å Molecular Sieves (powdered) to the reaction mixture. This acts as a water scavenger without killing the copper catalyst.
Module 4: Regioselectivity (The N1 vs. N3 Problem)
When arylation 4-substituted imidazoles (e.g., 4-methylimidazole), you have two tautomers.
-
Tautomer A: Hydrogen on N1 (proximal to substituent).
-
Tautomer B: Hydrogen on N3 (distal to substituent).
The Rule of Thumb: Metal-catalyzed arylation (both Cu and Pd) overwhelmingly favors the N1-aryl-4-substituted product (derived from reacting at the distal nitrogen).
Figure 2: Mechanistic origin of regioselectivity. The steric clash between the incoming Aryl group and the R-substituent at position 4 disfavors N3-arylation.
Q: How do I force the formation of the 1,5-isomer (N3-arylation)?
A: You generally cannot do this via direct metal catalysis on the 4-substituted parent.
Strategy: You must use a Sem-Switch approach or start with a 1,5-disubstituted precursor. Alternatively, use N-alkylation (SN2) which sometimes shows different selectivity patterns compared to cross-coupling, though mixtures are likely.
Comparison of Methods
| Feature | Ullmann (Cu) | Buchwald (Pd) | Chan-Lam (Cu/O2) |
| Aryl Source | Ar-I, Ar-Br | Ar-Cl, Ar-OTf, Ar-Br | Ar-B(OH)₂ |
| Temperature | 80–120°C | 80–110°C | 20–40°C |
| Cost | Low | High | Medium |
| Air/Moisture | Inert Req. | Inert Req. | Open Air |
| Selectivity | High (Steric) | Very High (N1) | Moderate |
| Key Risk | Catalyst Poisoning | Inhibition (Pre-heat!) | O₂ Diffusion |
References
-
Copper-Catalyzed N-Arylation (Ligand L1c)
-
Palladium-Catalyzed N1-Selective Arylation (Pre-heating Protocol)
-
Mild Copper Conditions (Phenanthroline Ligands)
-
Chan-Lam Coupling Optimization
Sources
- 1. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 5. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. C-H bonds as ubiquitous functionality: a general approach to complex arylated imidazoles via regioselective sequential arylation of all three C-H bonds and regioselective N-alkylation enabled by SEM-group transposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
Validation & Comparative
validating the in vitro activity of 4-(4-(Trifluoromethyl)phenyl)-1H-imidazole in vivo
This guide serves as a technical validation framework for 4-(4-(Trifluoromethyl)phenyl)-1H-imidazole (referred to herein as TFPI ), a pharmacophore scaffold structurally homologous to the pyridinyl-imidazole class of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors .
While often utilized as a chemical building block (CAS 3468-69-8), this specific scaffold represents a critical "warhead" for inhibiting stress-activated protein kinases. This guide bridges the gap between biochemical potency (in vitro) and physiological efficacy (in vivo), specifically addressing the challenges of metabolic stability and kinase selectivity inherent to imidazole-based inhibitors.
Mechanistic Positioning & Comparative Analysis
The Pharmacophore: p38 MAPK Inhibition
TFPI functions as an ATP-competitive inhibitor. The imidazole ring mimics the purine base of ATP, anchoring the molecule within the kinase hinge region, while the 4-(trifluoromethyl)phenyl moiety extends into the hydrophobic pocket II, inducing a conformational shift (DFG-out) that prevents kinase activation.
Comparative Matrix: TFPI vs. Industry Standards
The following table contrasts TFPI with SB-203580 (the "gold standard" research tool) and Birb-796 (a type II inhibitor).
| Feature | TFPI (Candidate) | SB-203580 (Standard) | Birb-796 (Alternative) |
| Primary Target | p38 | p38 | p38 |
| Binding Mode | ATP-Competitive (Type I/1.5) | ATP-Competitive (Type I) | Allosteric (Type II) |
| Metabolic Liability | Low (CF | High (CYP450 inhibition) | Moderate |
| Key Advantage | Enhanced lipophilicity & half-life | Documented historical data | Higher selectivity |
| Key Risk | Potential CYP26 off-target activity | Hepatotoxicity | Lower potency in high ATP |
Expert Insight: The substitution of the Fluorine in SB-203580 with a Trifluoromethyl (CF
) group in TFPI is a strategic medicinal chemistry modification. The CFgroup enhances metabolic stability by blocking the para-position from oxidative metabolism (CYP-mediated hydroxylation) and increases lipophilicity, potentially improving blood-brain barrier (BBB) penetration.
In Vitro Validation: Establishing Causality
Before in vivo translation, you must validate that TFPI inhibits the specific phosphorylation cascade downstream of p38.
Pathway Visualization: The Target Cascade
The diagram below illustrates the precise intervention point of TFPI within the inflammatory signaling pathway.
Figure 1: Mechanism of Action. TFPI blocks p38 catalytic activity, preventing the downstream phosphorylation of MK2 and the subsequent release of pro-inflammatory cytokines.
Protocol A: Cell-Based Potency (THP-1 TNF-
Release)
Rationale: Enzymatic assays (cell-free) often overestimate potency. A whole-cell assay in human monocytes (THP-1) validates membrane permeability and target engagement in a physiological context.
-
Preparation: Culture THP-1 monocytes in RPMI-1640 + 10% FBS. Differentiate with PMA (100 nM) for 24h if adherent macrophages are required, or use suspension monocytes.
-
Pre-treatment: Incubate cells with TFPI (concentration range: 1 nM – 10
M) for 1 hour prior to stimulation.-
Control: DMSO (Vehicle) and SB-203580 (1
M).
-
-
Stimulation: Add LPS (Lipopolysaccharide from E. coli 0111:B4) at 1
g/mL. Incubate for 4 hours. -
Readout: Harvest supernatant. Quantify TNF-
via ELISA or HTRF. -
Validation Criteria: A valid candidate must show a dose-dependent reduction of TNF-
with an IC < 500 nM.
In Vivo Validation: The LPS-Induced Sepsis Model
The "Gold Standard" for validating p38 inhibitors is the LPS-induced acute cytokine storm model . This model is rapid, highly reproducible, and directly dependent on the p38 pathway.
Experimental Workflow
The following diagram outlines the critical path from formulation to tissue analysis.
Figure 2: In Vivo Validation Workflow. Timing is critical; p38-dependent TNF-alpha peaks at 90 minutes post-LPS challenge in mice.
Detailed Protocol Steps
1. Formulation & Pharmacokinetics (PK) Check
Imidazoles often suffer from poor solubility.[1]
-
Vehicle: 10% DMSO + 40% PEG400 + 50% Saline.
-
Dose Selection: Based on in vitro IC
. Recommended starting doses: 3, 10, and 30 mg/kg. -
Critical Check: Perform a "snapshot PK" (n=3 mice) at 1 hour post-dose. Ensure plasma concentration > 3x the cellular IC
.
2. The LPS Challenge (Acute Inflammation)
-
Animals: BALB/c mice (Female, 6-8 weeks). Reason: BALB/c are Th2 biased but mount a robust acute cytokine response to LPS.
-
Group Size: n=8 per group.
-
Procedure:
-
T = -60 min: Administer TFPI (PO) or Vehicle.
-
T = 0: Administer LPS (1 mg/kg, Intraperitoneal).
-
T = +90 min: Terminal cardiac puncture. Collect plasma (EDTA).
-
T = +4 hours: (Optional) Collect lung tissue for histology if assessing neutrophilic infiltration.
-
3. Data Analysis & Interpretation
-
Primary Endpoint: Plasma TNF-
levels. -
Secondary Endpoint: IL-6 levels (IL-6 peaks later, around 4 hours; useful for assessing sustained inhibition).
-
Success Criteria: >50% inhibition of TNF-
at the 10 mg/kg dose compared to the vehicle control.
Troubleshooting & Specificity Controls
When validating TFPI, you must control for the "Imidazole Problem"—non-specific inhibition of Cytochrome P450 enzymes.
-
Selectivity Screen: Run a liver microsome assay. Phenyl-imidazoles can inhibit CYP26A1 (Retinoic Acid metabolism) or CYP3A4 .
-
Impact: If TFPI inhibits CYP enzymes, the in vivo efficacy might be due to altered metabolism of endogenous steroids rather than p38 inhibition.
-
-
Toxicity Flag: Monitor liver enzymes (ALT/AST) 24 hours post-dose. The 4-CF
group typically reduces the formation of reactive intermediates compared to unsubstituted phenyl-imidazoles, but hepatotoxicity remains a class risk.
References
-
NCI Drug Dictionary. (2024). Definition of p38 MAPK Inhibitors and Imidazole Scaffolds. National Cancer Institute. Link
-
Laufer, S. A., et al. (2009). 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole: Crystallography and p38 SAR. Acta Crystallographica.[2] Link
-
Abdel-Aziz, A. A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase.[3] ACS Omega. Link
-
Thatcher, J. E., et al. (2011). Small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26): synthesis and biological evaluation of imidazole derivatives.[4] Journal of Medicinal Chemistry.[4] Link
-
MedChemExpress. (2024). p38 MAPK Inhibitor Library and SB203580 Comparative Data.Link
Sources
Comparative Guide: Structure-Activity Relationship (SAR) of Trifluoromethylphenyl Imidazoles
Executive Summary
This guide provides a technical analysis of trifluoromethylphenyl imidazoles , a privileged scaffold in medicinal chemistry. It compares the pharmacological performance of trifluoromethyl (
The analysis focuses on two primary therapeutic axes: Antimicrobial Efficacy and Kinase Inhibition (p38 MAPK) . By synthesizing data from recent comparative studies, this guide demonstrates how the strategic placement of the
Part 1: Critical Analysis of the Scaffold
The Fluorine Effect: Causality in Design
The incorporation of a trifluoromethyl group is not merely a steric modification; it is a fundamental alteration of the molecule's physiochemical profile.
-
Metabolic Blockade: The C-F bond energy (
) renders the phenyl ring resistant to oxidative metabolism (e.g., hydroxylation by Cytochrome P450), significantly extending the half-life ( ) compared to methyl ( ) analogs. -
Lipophilicity & Permeability: The
group is highly hydrophobic. Its addition increases the partition coefficient ( ), facilitating passive diffusion across the bacterial cell wall or the blood-brain barrier (BBB). -
Electronic Modulation: Being strongly electron-withdrawing (
), the group reduces the electron density of the attached phenyl ring. This electronic pull can lower the of the imidazole nitrogen, altering its hydrogen-bond donor/acceptor capability within the active site.
SAR Logic Visualization
The following diagram illustrates the decision matrix for optimizing this scaffold based on the target pocket's requirements.
Figure 1: Mechanistic impact of trifluoromethyl substitution on the physicochemical properties of the imidazole scaffold.
Part 2: Comparative Performance Data
The following data synthesizes results from antimicrobial and kinase inhibition studies, highlighting the superiority of the
Case Study A: Antimicrobial Activity (MIC Values)
Target: Staphylococcus aureus (Gram-positive) & Enterococcus faecalis.[1] Comparison: 4-Substituted Phenyl Imidazoles.
| Compound ID | Substituent (R) | MIC (S. aureus) | MIC (E. faecalis) | Relative Potency |
| Cmd 5c | 1.73 µg/mL | 1.95 µg/mL | Highest | |
| Cmd 5a | > 10 µg/mL | > 10 µg/mL | Low | |
| Cmd 5b | ~ 5.0 µg/mL | ~ 6.5 µg/mL | Moderate | |
| Cmd 5d | 3.12 µg/mL | 3.12 µg/mL | High |
Analysis: The trifluoromethyl derivative (Cmd 5c) exhibits a 2-fold improvement over the chloro-analog and significantly outperforms the unsubstituted phenyl ring. The bulky, lipophilic
Case Study B: p38 MAP Kinase Inhibition (IC50)
Target: p38 Mitogen-Activated Protein Kinase (Inflammatory Pathway).[2] Comparison: 2,4,5-Trisubstituted Imidazoles.
| Compound | Substituent (Para-position) | IC50 (nM) | Electronic Character |
| Analog A | ~40 nM | Strong EWG / Lipophilic | |
| Analog B | 45 nM | Moderate EWG | |
| Analog C | 200 nM | Weak EDG | |
| Analog D | Phenyl ( | 500 nM | Neutral |
Analysis: There is a clear correlation between electron-withdrawing capability and potency.[3] The
Part 3: Experimental Protocol
Synthesis of 2-(4-(trifluoromethyl)phenyl)-4,5-diphenyl-1H-imidazole
Methodology: One-Pot Multicomponent Condensation (Debus-Radziszewski variant). Objective: To synthesize a high-purity probe for SAR evaluation without requiring chromatographic purification.
Reagents:
-
Benzil (1.0 equiv, 10 mmol)
-
4-(Trifluoromethyl)benzaldehyde (1.0 equiv, 10 mmol)
-
Ammonium Acetate (4.0 equiv, 40 mmol)
-
Glacial Acetic Acid (Solvent, 20 mL)
Workflow Diagram
Figure 2: Step-by-step synthetic pathway for the target trifluoromethylphenyl imidazole.
Detailed Procedure:
-
Reaction Initiation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzil (2.10 g) and 4-(Trifluoromethyl)benzaldehyde (1.74 g) in 20 mL of glacial acetic acid.
-
Ammonia Source: Add Ammonium Acetate (3.08 g) to the mixture.
-
Cyclization: Attach a reflux condenser and heat the mixture to 110°C with stirring. Maintain reflux for 4–6 hours.
-
Checkpoint: Monitor progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The starting aldehyde spot should disappear.
-
-
Work-up: Cool the reaction mixture to room temperature. Pour the solution slowly into a beaker containing 200 mL of crushed ice-water with vigorous stirring. A precipitate will form immediately.
-
Neutralization: Adjust the pH of the slurry to ~8 using ammonium hydroxide solution to ensure the imidazole is in its free base form (crucial for accurate biological testing).
-
Purification: Filter the solid under vacuum. Wash the cake with cold water (
) to remove excess acetic acid and ammonium salts. -
Finalization: Recrystallize the crude solid from hot ethanol. Dry in a vacuum oven at 60°C for 12 hours.
Validation Criteria:
-
Yield: Expected range 75–85%.
-
Melting Point: Sharp range (e.g., 240–242°C, dependent on specific isomer).
-
1H NMR (DMSO-d6): Look for the diagnostic singlet of the imidazole -NH proton at
and the splitting pattern of the para-substituted trifluoromethyl phenyl ring (two doublets in the aromatic region).
References
-
Ayoup, M. S., et al. "Impact of the New Hybrids of Glycoconjugate‐1,2,3‐triazole Tethered with 1,2,4‐oxadiazole as Promising Anticancer, Antimicrobial, and Antimalarial Agents."[1] ResearchGate, May 2025. Link
-
BenchChem.[2] "Structure-Activity Relationship (SAR) of Imidazole-Based Kinase Inhibitors: A Comparative Guide." BenchChem, 2025.[2] Link
-
Karrouchi, K., et al. "Synthesis and Pharmacological Evaluation of Pyrazole Derivatives." National Institutes of Health (PMC), 2021. Link
-
Husain, A., et al. "Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents." PubMed Central, 2013. Link
Sources
Comparative Analysis of Metabolic Stability in Imidazole Derivatives: SAR & Mechanistic Insights
Executive Summary
The imidazole pharmacophore is ubiquitous in medicinal chemistry, serving as a critical hydrogen bond acceptor/donor and a ligand for metal coordination (e.g., heme iron).[1] However, its electron-rich
This guide provides a comparative analysis of structural modification strategies—specifically N-substitution , C-substitution , and Electronic Deactivation —to enhance the metabolic stability of imidazole derivatives.[1] We synthesize experimental data and mechanistic insights to provide an actionable framework for lead optimization.
The Metabolic Liability: Mechanistic Basis
To optimize stability, one must first understand the mechanism of degradation. Imidazoles face two primary metabolic challenges:
-
Direct Oxidation: The electron-rich C4 and C5 positions are "soft spots" for CYP-mediated hydroxylation, often leading to ring scission.[1]
-
Heme Coordination (Type II Binding): The unhindered N3 nitrogen can coordinate directly with the ferric (
) heme of CYP enzymes. While this primarily causes inhibition (drug-drug interactions), it also traps the molecule in the active site, facilitating specific oxidation pathways or reactive metabolite formation.[1]
Diagram 1: CYP-Mediated Oxidation Pathway
The following diagram illustrates the oxidative ring-opening mechanism, a primary clearance pathway for N-substituted imidazoles.[1]
Caption: Mechanistic progression of imidazole metabolism. Note that C-hydroxylation leads to rapid ring opening, destroying the pharmacophore.[1]
Comparative Analysis of Stabilization Strategies
The following analysis compares three standard medicinal chemistry tactics used to mitigate the metabolic instability described above.
Strategy A: N-Substitution (Steric Blocking)
Replacing the acidic N1-proton with alkyl or aryl groups eliminates N-glucuronidation but does not necessarily stop oxidative clearance.[1]
-
Mechanism: Bulky N-substituents (e.g., benzyl, trityl) can sterically hinder the approach of the CYP heme iron to the N3 nitrogen.
-
Outcome: Reduces Type II binding (inhibition) but may introduce new sites for metabolism (e.g., benzylic oxidation).[1]
-
Data Insight: N-benzyl imidazoles often show higher clearance than C-substituted analogs due to the lability of the benzylic carbon.
Strategy B: C-Substitution (Metabolic Blockade)
Direct substitution at C2, C4, or C5 is the most effective method for blocking direct ring oxidation.[1]
-
Mechanism: Placing a substituent (Methyl, Phenyl, Cl) at C4/C5 removes the hydrogen necessary for the initial abstraction step in oxidation.[1]
-
Outcome: Significantly increased
. -
Trade-off: C2 substitution can drastically alter target binding affinity due to steric clash.[1]
Strategy C: Electronic Deactivation (EWG Introduction)
Reducing the electron density of the imidazole ring makes it a poorer substrate for the electrophilic CYP oxidant (Compound I).
-
Mechanism: Introduction of Electron Withdrawing Groups (EWGs) like
, , or halogens.[1] -
Outcome: High metabolic stability.
-
Trade-off: Reduced basicity (
drops), which may affect solubility and target hydrogen bonding.[1]
Representative Data: SAR Trends
The table below synthesizes comparative intrinsic clearance (
Table 1: Comparative Metabolic Stability of Imidazole Derivatives
| Derivative Class | Structure Example | Relative Stability | Mechanism of Clearance | |
| Unsubstituted | 1H-Imidazole | Low | High | Direct Ring Oxidation / N-Glucuronidation |
| N-Alkyl | 1-Methylimidazole | Low-Moderate | Moderate-High | N-Dealkylation / Ring Oxidation |
| N-Aryl/Benzyl | 1-Benzylimidazole | Moderate | Moderate | Benzylic Oxidation (Major Liability) |
| C-Substituted | 2-Methyl-4-phenylimidazole | High | Low | Steric hindrance of N3; Blocked C4 pos.[1] |
| EWG-Modified | 4-Nitroimidazole | Very High | Very Low | Electron deficiency prevents oxidation |
| Bioisostere | 1,2,4-Triazole | Superior | Minimal | Reduced lipophilicity & electron density |
Critical Insight: While 4-Nitroimidazole shows exceptional oxidative stability, nitro groups are often avoided due to potential reductive metabolism (nitroreductases) leading to toxicity.[1] C-substitution (as seen in Clotrimazole) or Scaffold Hopping to Triazoles (as seen in Fluconazole) are preferred industry standards.[1]
Validated Experimental Protocol: Microsomal Stability
To generate the data required for the comparison above, the Microsomal Stability Assay is the gold standard. This protocol ensures self-validating results through the use of specific controls.
Diagram 2: Experimental Workflow
This workflow outlines the critical steps to determine Intrinsic Clearance (
Caption: Standardized workflow for determining metabolic half-life (
Detailed Methodology
-
Substrate Concentration: Perform assay at 1 µM substrate concentration.
-
Why? To ensure
, allowing for linear kinetics where .
-
-
Microsome Source: Use pooled Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.
-
Cofactor: NADPH regenerating system (Isocitrate/Isocitrate dehydrogenase) is preferred over pure NADPH to maintain constant cofactor levels during the 60-minute incubation.
-
Quenching: Use Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).[1] The ACN precipitates proteins, stopping the reaction instantly.
-
Calculation:
[1][2]
References
-
Zhang, L. et al. (2025).[1][3] "A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives." Journal of Pharma Insights and Research.[3][4] Link
-
Podust, L. M. et al. (2021).[1] "To Be, or Not to Be, an Inhibitor: A Comparison of Azole Interactions with and Oxidation by a Cytochrome P450 Enzyme."[1] Inorganic Chemistry. Link
-
Heppner, D. E. et al. (2023). "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry." PMC. Link
-
Meanwell, N. A. (2019). "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds." Journal of Medicinal Chemistry. Link
-
Cyprotex. (n.d.). "Microsomal Stability Assay Protocol and Data Interpretation." Evotec ADME Solutions. Link
Sources
comparison of the pharmacokinetic profiles of similar compounds
Topic: Comparative Pharmacokinetics: Optimizing Bioavailability and Selectivity in BCR-ABL Inhibitors (Imatinib vs. Nilotinib) Content Type: Publish Comparison Guide
A Technical Guide to Evaluating Structural Analogs in Drug Development
Executive Summary: The "Me-Better" Paradigm
In drug discovery, the transition from a first-in-class molecule to a second-generation inhibitor is rarely about finding a completely new mechanism; it is about optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) relationship.
This guide compares Imatinib (Gleevec) , the first-generation BCR-ABL tyrosine kinase inhibitor (TKI), with Nilotinib (Tasigna) , its structural analog designed to overcome resistance. While Nilotinib exhibits 20-50x greater potency, its PK profile introduces significant challenges regarding solubility and food effects. This guide analyzes these differences and provides the experimental protocols required to validate such profiles in a preclinical setting.
Physicochemical & Pharmacokinetic Profile Comparison[1][2]
The structural modification of Imatinib to Nilotinib involved replacing the N-methylpiperazine moiety with a trifluoromethyl-substituted phenyl ring. This change increased lipophilicity and target affinity but drastically reduced aqueous solubility, altering the absorption profile.
Table 1: Comparative PK Parameters[3][4][5][6]
| Parameter | Imatinib (First-Gen) | Nilotinib (Second-Gen) | Impact on Development |
| LogP (Lipophilicity) | ~3.6 | ~4.6 | Nilotinib has higher membrane permeability but lower solubility. |
| Bioavailability (F) | ~98% (High) | ~30% (Variable) | Imatinib is highly absorbed; Nilotinib absorption is solubility-limited. |
| Food Effect | Minimal (Take with food to reduce GI irritation) | Critical (Bioavailability increases by ~82% with high-fat meals) | Nilotinib requires strict fasting to avoid toxicity (QT prolongation). |
| Tmax | 2–4 hours | 3 hours | Similar absorption kinetics once solubilized. |
| Half-life (T1/2) | ~18 hours | ~17 hours | Both support once/twice daily dosing. |
| Metabolism | CYP3A4 (Major) | CYP3A4 (Major) | Both susceptible to CYP3A4 inhibitors/inducers. |
| Solubility | High (Class I/III) | Very Low (Class II/IV) | Nilotinib requires specialized formulation (e.g., HCl salt). |
Mechanistic Visualization: The Solubility-Absorption Paradox
The following diagram illustrates the divergent absorption mechanisms. Imatinib is readily absorbed due to high solubility. Nilotinib, being lipophilic but poorly soluble, relies on bile salts (released during feeding) to solubilize, leading to the dangerous "Food Effect."
Figure 1: Mechanistic differentiation of absorption profiles. Nilotinib's absorption is heavily dependent on the solubilizing effect of food lipids, unlike Imatinib.
Experimental Protocols for Comparative Profiling
To objectively compare "me-too" compounds, you cannot rely on literature values alone due to inter-lab variability. You must run head-to-head assays. Below are the validated protocols for differentiating these specific PK drivers.
Protocol A: Comparative Metabolic Stability (Microsomal Assay)
Objective: Determine intrinsic clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of Imatinib and Nilotinib in DMSO.
-
Thaw pooled human liver microsomes (HLM) (20 mg/mL protein concentration).
-
-
Incubation System:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Substrate Conc: 1 µM (to ensure linear kinetics).
-
Microsome Conc: 0.5 mg/mL.
-
-
Reaction Initiation:
-
Pre-incubate compounds with microsomes for 5 min at 37°C.
-
Initiate with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
-
Sampling:
-
Time points: 0, 5, 15, 30, 45, 60 min.
-
Quenching: Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Imatinib-d8 or Gliquidone ).
-
-
Processing:
-
Centrifuge at 4,000 rpm for 20 min. Collect supernatant for LC-MS/MS.
-
Protocol B: Bioanalytical Quantification (LC-MS/MS)
Objective: High-sensitivity quantification of plasma/microsomal levels.
-
Instrument: UPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo).
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 3.0 min.
-
MRM Transitions (Positive Mode):
-
Imatinib:
494.3 394.2 -
Nilotinib:
530.2 289.1 -
IS (Imatinib-d8):
502.3 394.2
-
Validation Check: Linearity must be established from 1 ng/mL to 5000 ng/mL (
Workflow Visualization: The Comparative Study Pipeline
This workflow outlines the sequence of experiments required to generate the data presented in Table 1.
Figure 2: Step-by-step workflow for comparative pharmacokinetic profiling.
Expert Commentary & Conclusion
When comparing Imatinib and Nilotinib, the data reveals a classic drug development trade-off: Potency vs. Physicochemical properties.
-
Causality of Differences: The addition of the trifluoromethyl group in Nilotinib improved binding affinity (overcoming Imatinib resistance) but compromised aqueous solubility.
-
Clinical Implication: This necessitated a "Black Box" warning for Nilotinib regarding QT prolongation. Because food drastically alters solubility (and thus exposure), the therapeutic window is volatile.
-
Guidance for Researchers: When designing "next-gen" inhibitors, do not optimize for potency in isolation. Use the Lipophilic Efficiency (LipE) metric early in the design cycle. If LogP exceeds 4.0 (like Nilotinib), prioritize solubility-enabling formulations (e.g., amorphous solid dispersions) immediately, rather than waiting for Phase I trials.
References
-
Peng, B., et al. (2005). "Pharmacokinetics and pharmacodynamics of imatinib in a phase I trial with chronic myeloid leukemia patients." Journal of Clinical Oncology.
-
FDA Label. (2007). "TASIGNA (nilotinib) Capsules, for oral use."[4] U.S. Food and Drug Administration.
-
Larson, R. A., et al. (2008). "Imatinib pharmacokinetics and its correlation with response and safety in chronic phase chronic myeloid leukemia: a subanalysis of the IRIS study." Blood.
-
van Erp, N. P., et al. (2013). "A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma." Journal of Chromatography B.
-
Novartis. (2018). "Tasigna (nilotinib) Highlights of Prescribing Information."
Sources
- 1. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. Simultaneous Determination of Imatinib, Dasatinib, and Nilotinib by Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic profile of novel reduced-dose Danziten™ (nilotinib tablets) versus Tasigna® (nilotinib capsules): in vivo bioequivalence and population pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Anti-Inflammatory Agents: A Comparative Guide to Validating Efficacy Against Standard of Care
Introduction: The "Gold Standard" Trap
In anti-inflammatory drug discovery, a common failure mode is not the lack of potency, but the lack of context. Reporting that "Compound X inhibits inflammation" is scientifically meaningless without a benchmark against the clinical Standard of Care (SoC).
This guide outlines a rigorous, self-validating workflow to benchmark novel compounds against Dexamethasone (steroidal) and Indomethacin (NSAID). It moves beyond simple inhibition percentages to establish mechanistic causality and translational validity.
Part 1: The In Vitro "Go/No-Go" Matrix (RAW 264.7 Model)
The murine macrophage cell line RAW 264.7 remains the industry workhorse for high-throughput screening. However, it is prone to phenotypic drift.
The "Gatekeeper" Assay: Nitric Oxide (NO) Inhibition
Before expensive cytokine arrays, you must prove the compound inhibits NO production without killing the cell.
Protocol: The Simultaneous Viability/Efficacy Screen
-
Cell Density: Seed
cells/well in 96-well plates. Allow 24h adhesion. -
Induction: Replace medium with DMEM containing 1
g/mL LPS (Lipopolysaccharide, E. coli O111:B4). -
Treatment: Co-treat immediately with Compound X (0.1–50
M) vs. Dexamethasone (positive control, 0.5–10 M) . -
Incubation: 18–24 hours.
-
Readout A (Efficacy): Mix 100
L supernatant + 100 L Griess Reagent. Read Absorbance at 540 nm. -
Readout B (Safety): Perform MTT or CCK-8 assay on the remaining cells to ensure NO reduction isn't due to cell death.
Critical Checkpoint: If your compound reduces NO by 50% but also reduces cell viability by >20%, it is cytotoxic , not anti-inflammatory. Discard.
Benchmarking Data: What Good Looks Like
Compare your data against these established reference ranges.
| Reference Drug | Target Mechanism | Typical IC | Primary Application |
| Dexamethasone | Glucocorticoid Receptor (GR) | Steroidal Potency Benchmark | |
| Indomethacin | COX-1 / COX-2 | NSAID Control (Prostaglandin specific) | |
| L-NMMA | iNOS (Direct Enzyme Inhibitor) | Mechanistic Tool Compound |
*Note: Indomethacin is a poor NO inhibitor. Do not use it as a positive control for the Griess assay; use it for PGE2 assays.
Visualizing the Experimental Workflow
The following diagram outlines the logical flow for in vitro screening to ensure data integrity.
Figure 1: Integrated screening workflow ensuring cytotoxicity is ruled out before efficacy is claimed.
Part 2: Mechanistic Validation (The "Black Box")
Inhibiting a cytokine is the result. You must prove the cause. The gold standard for anti-inflammatory mechanism is the suppression of the NF-
The NF- B Translocation Assay
LPS triggers TLR4, leading to the degradation of I
-
Experimental Setup: Treat cells with Compound X (at IC
) for 1 hour, then stimulate with LPS for 30–60 minutes. -
Detection: Western blot of Nuclear vs. Cytosolic fractions .
-
Success Criteria:
-
Vehicle + LPS: High Nuclear p65 / Low Cytosolic I
B . -
Compound + LPS:[1] Low Nuclear p65 / Preserved Cytosolic I
B (comparable to Dexamethasone).
-
Signaling Pathway Visualization
Understanding where your compound acts is crucial. Dexamethasone acts upstream (GR); NSAIDs act downstream (COX-2).
Figure 2: The Canonical NF-
Part 3: In Vivo Translational Benchmarking
In vitro potency does not guarantee in vivo efficacy due to bioavailability. The Carrageenan-Induced Paw Edema model is the industry standard for acute inflammation.
Experimental Design
-
Animal Model: Wistar Rats (Male, 180–220g) or Swiss Mice.
-
Groups (n=6 minimum):
-
Vehicle Control: Saline/CMC.
-
Positive Control: Indomethacin (10 mg/kg, p.o.) or Dexamethasone (1 mg/kg, i.p.) .
-
Test Groups: Compound X (Low, Mid, High dose).
-
-
Protocol:
-
T= -1 hr: Administer treatments (Oral gavage or IP).
-
T= 0: Inject 0.1 mL 1%
-Carrageenan into the sub-plantar region of the right hind paw. -
Measurement: Measure paw volume using a Plethysmometer at 1h, 2h, 3h, and 4h.
-
Data Calculation
Calculate the Percent Inhibition (%I) for each time point:
- : Mean change in paw volume of control group.
- : Mean change in paw volume of treated group.[2]
Benchmarking Insight:
0–2 Hours: Histamine/Serotonin phase.
3–4 Hours: Prostaglandin phase (COX-2 mediated).
Interpretation: If your compound works best at 3–4h, it likely acts similarly to Indomethacin (COX inhibition). If it works at all time points, it may be a steroid-like pan-inhibitor.
Part 4: Statistical Reporting & Integrity
To satisfy E-E-A-T requirements, data must be analyzed rigorously.
-
Normalization: Express all in vitro data as "% of LPS Control."
-
IC
Calculation: Use Non-linear regression (sigmoidal dose-response) , not linear interpolation. -
Significance: Use One-way ANOVA followed by Dunnett’s post-hoc test (comparing all columns to the LPS control column).
-
Sample Size: Explicitly state "n=3 independent experiments performed in triplicate."
Summary Table: Reporting Template
| Compound | IC | IC | Max Inhibition (Paw Edema) | Selectivity Index (CC |
| Compound X | 12.5 | 8.2 | 45% @ 3h | > 10 (Good Safety) |
| Dexamethasone | 2.1 | 1.5 | 65% @ 3h | N/A (Ref) |
| Indomethacin | >50 | >50 | 58% @ 3h | N/A (Ref) |
References
-
Standard Protocol for RAW 264.7 NO Assay: Use of Griess Reagent and cell viability controls. Source: National Institutes of Health (PubMed) [Link]
-
Carrageenan-Induced Paw Edema Protocol: Methodology for acute inflammation and Indomethacin dosage. Source: MDPI (Molecules) [Link]
-
Guidelines for Reporting Anti-Inflammatory Activity: Best practices for statistical analysis and experimental design. Source: Frontiers in Pharmacology [Link]
-
NF-
B Signaling Mechanism: Detailed pathway analysis for mechanistic validation. Source: NCBI Bookshelf [Link]
Sources
Safety Operating Guide
4-(4-(Trifluoromethyl)phenyl)-1H-imidazole proper disposal procedures
Executive Summary: The Halogenated Imperative
The disposal of 4-(4-(Trifluoromethyl)phenyl)-1H-imidazole is not a standard organic waste procedure. While the imidazole ring suggests basicity, the trifluoromethyl (
The carbon-fluorine bond is one of the strongest in organic chemistry (
Core Directive: This compound must ALWAYS be segregated into the Halogenated Waste stream. It requires high-temperature incineration (
Hazard Profile & Risk Assessment
Before handling waste, you must understand the specific risks associated with this molecule.
| Parameter | Classification | Operational Implication |
| GHS Hazards | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Standard laboratory PPE (Nitrile gloves, safety glasses, lab coat) is mandatory. Use a fume hood for solid handling to prevent inhalation. |
| Chemical Class | Halogenated Heterocycle | DO NOT mix with oxidizers or strong acids in the waste container.[1] The imidazole nitrogen can protonate, generating heat. |
| Combustion Product | Hydrogen Fluoride (HF) | Upon thermal decomposition, the |
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
-
Solid Waste:
-
Place pure solid waste, contaminated weighing boats, and contaminated paper towels into a clear polyethylene bag.
-
Label: "Solid Waste: this compound - Toxic/Irritant."
-
Action: Double-bag and place in the Solid Hazardous Waste drum.
-
-
Liquid Waste (Mother Liquors/Rinsates):
-
Crucial Decision: Did you use a halogenated solvent (DCM, Chloroform) or a non-halogenated solvent (Methanol, DMSO)?
-
Regardless of the solvent used, the presence of the solute renders the entire mixture HALOGENATED.
-
Phase 2: The Segregation Workflow
You must prevent the contamination of "Fuel Blending" (Non-Halogenated) streams. Fuel blending facilities are often not equipped to scrub HF emissions.
Protocol:
-
Select a High-Density Polyethylene (HDPE) or Glass carboy.
-
Affix a "HALOGENATED WASTE" label (often color-coded Green in many EHS systems).
-
Ensure the pH is between 5 and 9. If the solution is highly acidic (e.g., from HPLC mobile phases with TFA), neutralize slowly with Sodium Bicarbonate before adding to the drum to prevent drum corrosion.
Phase 3: Visualized Disposal Logic
Figure 1: Decision tree for segregating fluorinated imidazole waste. Note that even non-halogenated solvents become "Halogenated Waste" once contaminated with this compound.
Technical Rationale: Why High-Temperature Incineration?
As a scientist, you should understand the causality of this protocol to ensure compliance.
-
C-F Bond Stability: The bond dissociation energy of the aromatic C-F bond is extremely high. Standard municipal incinerators or cement kilns (often used for waste-to-energy fuel blending) operate at temperatures that may not fully mineralize the trifluoromethyl group.
-
HF Formation:
If this waste enters a non-halogenated stream, the resulting HF gas can corrode the facility's heat exchangers and exceed emission permits. -
Regulatory Compliance: Under RCRA (Resource Conservation and Recovery Act), mixing halogenated sources into non-halogenated streams is a violation known as "dilution," which is generally prohibited if done to circumvent treatment standards.
Emergency Spill Procedures
If a spill occurs in the lab:
-
Isolate: Evacuate the immediate area. The dust is an irritant (H335).
-
PPE: Don double nitrile gloves, safety goggles, and an N95 or P100 particulate respirator.
-
Containment:
-
Solid: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical waste.
-
Liquid: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent carrier is flammable.
-
-
Disposal: All cleanup materials must go into the Halogenated Waste drum.
References
-
US Environmental Protection Agency (EPA). Hazardous Waste Management: Halogenated Solvents.[2] RCRA Regulations Title 40 CFR.[3] [Link]
-
American Chemical Society (ACS). Identifying and Handling Halogenated Organic Waste in Academic Laboratories. [Link]
-
PubChem. Compound Summary: 4-(Trifluoromethyl)imidazole derivatives - Safety and Hazards. [Link]
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Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Fluorides. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
